Technical Documentation Center

methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
  • CAS: 923283-30-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Executive Summary In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for the development of targeted therapeutics. Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 923283-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for the development of targeted therapeutics. Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 923283-30-1) is a critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase and protease inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic protocols, and maps its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Insights

The utility of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate stems from its orthogonal functional groups. The electron-withdrawing nitro group at C4 significantly lowers the electron density of the pyrazole ring, making it resistant to oxidative degradation while priming it for downstream reduction to an amine. The methyl ester at C3 provides a handle for amide coupling, and the N1-ethyl group locks the tautomeric state of the pyrazole, ensuring predictable structure-activity relationships (SAR) during biological screening.

Table 1: Physicochemical & Structural Data
ParameterSpecification
Chemical Name Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
CAS Number 923283-30-1
Molecular Formula C7H9N3O4
Molecular Weight 199.17 g/mol
InChI Key HCXMLRVXGCCXIP-UHFFFAOYSA-N
InChI Code 1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3
Physical Form Solid (Off-white to pale yellow)
Purity Standard ≥97% (Typical commercial grade)
Table 2: Safety & Handling Parameters
ParameterSpecification
Storage Conditions Sealed in dry, Room Temperature or 2-8°C
GHS Hazard Classification Skin and Eye Irritant
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P362+P364

Data sourced from 1[1].

Mechanistic Synthetic Workflows

The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is typically achieved via a robust, two-step sequence starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. As an Application Scientist, it is crucial to understand not just the how, but the why behind each operational parameter.

Step 1: Fischer Esterification

The synthesis of the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, is achieved via an acid-catalyzed esterification. According to 2[2], thionyl chloride (SOCl₂) is utilized to generate anhydrous HCl in situ.

Protocol:

  • Initiation: Charge a reactor with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and methanol (8.0 v/v).

  • Activation: Cool the suspension to 0–5 °C under nitrogen. Add SOCl₂ (1.1 equiv) dropwise over 60 minutes.

  • Propagation: Warm the mixture to 15–25 °C and stir for 16–24 hours.

  • Validation & Isolation: Confirm completion via ¹H NMR (d6-DMSO) or LC-MS. Concentrate under reduced pressure at 40 °C.

  • Self-Validating Step: Co-evaporate the residue with toluene (3x 2.0 v/v) to quantitatively strip residual HCl and unreacted SOCl₂. This ensures the intermediate is perfectly pH-neutral for the subsequent base-sensitive alkylation.

Step 2: Regioselective N-Alkylation

The regioselective N-alkylation of the pyrazole core is a critical transformation. As detailed in 3[3], the use of sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the irreversible deprotonation of the pyrazole NH.

Protocol:

  • Deprotonation: Suspend methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous THF at 0 °C. Slowly add a 60% dispersion of NaH in mineral oil (1.2 equiv).

  • Alkylation: After 1 hour of stirring to ensure complete formation of the pyrazolide anion, add iodoethane (1.2 equiv) dropwise.

  • Maturation: Allow the reaction to warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

Mechanistic Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure rapid, quantitative deprotonation at 0 °C, preventing thermal degradation. The regioselectivity heavily favors N1 over N2 due to the significant steric hindrance and electronic repulsion exerted by the adjacent methyl ester at the C3 position.

SynthesisWorkflow A 4-Nitro-1H-pyrazole-3-carboxylic acid (Starting Material) B Esterification Reagents: SOCl2, MeOH Conditions: 0°C to RT A->B C Methyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate) B->C D N-Alkylation Reagents: NaH, Iodoethane, THF Conditions: 0°C to RT C->D E Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Target Scaffold) D->E F Downstream Functionalization (Nitro Reduction, Amide Coupling) E->F G Therapeutic Candidates (USP7, BTK, GSK3 Inhibitors) F->G

Figure 1: Synthetic workflow of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Therapeutic Applications & Pathway Integration

Once synthesized, the nitro group of the pyrazole scaffold is typically reduced to an amine (via Pd/C and H₂), and the ester is hydrolyzed to a carboxylic acid. This yields an aminopyrazole core that is highly sought after in drug discovery:

  • Kinase Inhibitors (GSK3 & BTK): Aminopyrazoles derived from this scaffold act as potent hinge-binders in the ATP-binding pocket of kinases. They have been successfully utilized in the design of4[4] for treating Human African Trypanosomiasis, as well as5[5] for B-cell malignancies.

  • Protease Inhibitors: The scaffold is a key building block in3[3], which regulate tumor suppressor proteins like p53.

  • Immunotherapy: Similar alkylated pyrazoles are employed as 6[6] to modulate the tumor microenvironment in colorectal cancer.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Pyrazole-based BTK Inhibitor Inhibitor->BTK Inhibits NFkB NF-κB Signaling PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 2: BTK signaling pathway and targeted inhibition by pyrazole derivatives.

References

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - ChemicalBook Source: chemicalbook.com
  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 - EP 3529241 B1 Source: googleapis.com
  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 | Journal of Medicinal Chemistry Source: acs.org
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists - PMC Source: nih.gov
  • US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors - Google P

Sources

Exploratory

A Guide to the Structural Elucidation of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate: A Key to Understanding its Therapeutic Potential

Abstract This technical guide provides a comprehensive, in-depth analysis of the crystal structure of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the crystal structure of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough understanding of their three-dimensional atomic arrangement, as determined by single-crystal X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This document details the experimental methodology, from synthesis to crystallographic analysis, and provides a detailed interpretation of the structural features of the title compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, making them privileged scaffolds in pharmaceutical research.[3] The therapeutic potential of pyrazole-based compounds is diverse, with applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.[1][3]

The biological activity of these molecules is intrinsically linked to their three-dimensional structure.[1] Factors such as the nature and position of substituents on the pyrazole ring can significantly influence their conformation, electronic distribution, and intermolecular interactions, thereby modulating their pharmacological profile.[2] Single-crystal X-ray diffraction (SXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[4][5] This detailed structural information is crucial for understanding the fundamental properties of a molecule and for guiding the design of new, more effective therapeutic agents.[6]

This guide focuses on the crystal structure analysis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Figure 1), a representative member of this important class of compounds.

Figure 1. Chemical structure of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Experimental Methodology: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage. The following protocol outlines a robust and reliable workflow for the synthesis, crystallization, and crystallographic analysis of the title compound.

Synthesis and Crystallization

The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate can be achieved through established synthetic routes for pyrazole derivatives, often involving 1,3-dipolar cycloaddition reactions or the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] A plausible synthetic approach is outlined in the workflow diagram below (Figure 2).

Synthesis_Workflow A Starting Materials: Ethyl diazoacetate & Alkene Precursor B 1,3-Dipolar Cycloaddition A->B C Crude Pyrazole Product B->C D Purification (Column Chromatography) C->D E Pure Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate D->E F Crystallization (Slow Evaporation) E->F G Single Crystals F->G SXRD_Workflow A Crystal Selection & Mounting B Data Collection (Single-Crystal Diffractometer) A->B X-ray beam C Data Reduction & Correction B->C D Structure Solution (Direct Methods or Patterson Synthesis) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation & Analysis (CIF File Generation) E->F

Figure 3. The experimental workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms. [1]X-ray diffraction data are collected using a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector. [4]The collected diffraction data, consisting of a series of reflection intensities, are then processed. This involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).

The crystal structure is then "solved" using computational methods to determine the initial positions of the atoms in the unit cell. [8]This initial model is then refined against the experimental data using a full-matrix least-squares method, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. [6]

Results and Discussion: Unveiling the Crystal Structure

The crystallographic analysis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate would be expected to reveal a well-defined three-dimensional structure. The key findings from such a hypothetical analysis are summarized in the tables below.

Crystal Data and Structure Refinement

A summary of the hypothetical crystal data and structure refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₇H₉N₃O₄
Formula Weight199.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)931.5(4)
Z4
Density (calculated) (g/cm³)1.421
Absorption Coefficient (mm⁻¹)0.118
F(000)416
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2145 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 1. Hypothetical Crystal Data and Structure Refinement Parameters.

Molecular Geometry

The analysis of the molecular geometry would provide key insights into the conformation of the molecule. Selected hypothetical bond lengths and angles are presented in Table 2.

Bond Length (Å) Angle Degree (°)
N1-N21.375(2)N2-N1-C5104.5(1)
N1-C51.342(2)N1-N2-C3112.3(1)
N2-C31.335(2)N2-C3-C4106.8(1)
C3-C41.421(2)C3-C4-C5108.2(1)
C4-C51.368(2)C4-C5-N1108.2(1)
C4-N31.465(2)O3-N3-O4123.5(1)

Table 2. Selected Hypothetical Bond Lengths and Angles.

The pyrazole ring is expected to be essentially planar, a common feature in such heterocyclic systems. [1]The substituents, including the ethyl group at the N1 position, the nitro group at the C4 position, and the methyl carboxylate group at the C3 position, will have specific orientations relative to this plane. The torsion angles involving these substituents would be crucial in defining the overall molecular conformation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, the presence of the nitro and carboxylate groups suggests the potential for various non-covalent interactions, such as C-H···O hydrogen bonds and dipole-dipole interactions. These interactions play a critical role in the stability of the crystal structure and can influence the physicochemical properties of the solid-state material. The nature and geometry of these interactions can be systematically analyzed using crystallographic software.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_N3 N3(O)₂ A_C_H C-H B_O_C O=C A_C_H->B_O_C C-H···O Hydrogen Bond

Figure 4. A schematic representation of a potential C-H···O intermolecular hydrogen bond.

The analysis of the crystal packing would likely reveal a layered or herringbone arrangement of the molecules, driven by the optimization of these intermolecular forces. Understanding these packing motifs is important for predicting properties such as solubility and dissolution rate, which are critical for drug development.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure analysis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. The detailed (though hypothetical) structural information presented herein, including molecular geometry and intermolecular interactions, provides a crucial foundation for understanding the structure-property relationships of this important class of compounds.

The insights gained from this type of analysis are invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs. [1]* Computational Modeling: Providing accurate geometric parameters for molecular docking and other in silico studies to predict binding affinities and modes of action. [9]* Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, bioavailability, and manufacturability.

Future work should focus on the synthesis and crystallographic analysis of a series of related pyrazole derivatives to build a comprehensive library of structural data. This will enable a more thorough exploration of the SAR for this scaffold and accelerate the development of novel therapeutic agents with improved efficacy and safety profiles. The methodologies and interpretative frameworks presented in this guide provide a robust roadmap for these future investigations.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • Thermo Fisher Scientific. Single Crystal X-Ray Diffraction of Materials.
  • Pulstec USA. Single Crystal X-Ray Diffraction.
  • FZU. X-ray single-crystal diffraction.
  • DSpace Repository. Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
  • Rigaku. Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.
  • Benchchem. An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Wiley Online Library. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.

Sources

Foundational

Thermodynamic Stability and Thermal Decomposition Kinetics of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Context Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 923283-30-1) is a highly functionalized heterocyclic compound with the molecular formula C7H9N3O4 1. It serves as a critical intermediate in both ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 923283-30-1) is a highly functionalized heterocyclic compound with the molecular formula C7H9N3O4 1. It serves as a critical intermediate in both pharmaceutical synthesis and the development of advanced energetic materials 1, . For drug development professionals and scale-up chemists, understanding the thermochemical stability of this molecule is paramount. The presence of a nitro group adjacent to an ester linkage on a nitrogen-rich pyrazole core creates a complex thermodynamic profile where thermal decomposition can rapidly transition into an energetic, exothermic process.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of nitropyrazoles is dictated by the weakest bonds within the molecular framework. For methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, the primary locus of thermal instability is the C-NO₂ bond at the 4-position 2.

Research on analogous structures, such as 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, demonstrates that thermal decomposition typically initiates via C-NO₂ homolysis 2. This cleavage acts as the rate-determining step. Once the nitro group is liberated as a radical, it acts as an internal oxidizer. However, studies published in Thermochimica Acta reveal that the pyrazole moiety itself is initially resistant to oxidation by the cleaved NO₂ group 3. This resistance leads to a deceptively low heat effect at the onset of decomposition, which can mask the true kinetics during standard calorimetric evaluations and pose a hidden thermal hazard during scale-up 3.

Pathway A Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Intact Molecule) B C-NO₂ Homolysis (Rate-Determining Step) A->B Thermal Stress (>200°C) C Ester Pyrolysis & Decarboxylation A->C Competing Pathway D Pyrazole Ring Cleavage (N-N Bond Scission) B->D C->D E Volatile Products (NO₂, CO₂, N₂, etc.) D->E Exothermic Collapse

Figure 1: Postulated thermal decomposition pathways for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Quantitative Data & Comparative Stability

Because empirical thermodynamic data for specific functionalized intermediates can vary based on purity and crystallization state, we benchmark the expected thermodynamic parameters of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate against established high-energetic nitropyrazoles (e.g., 4-amino-3,5-dinitro-1H-pyrazole and 3,4-DNP) 3.

Thermodynamic ParameterEstimated Value / RangeMechanistic DriverAnalytical Method
Onset Temp ( Tonset​ ) 210 °C – 250 °CC-NO₂ bond homolysisDSC (Non-isothermal)
Activation Energy ( Ea​ ) 108 – 150 kJ/molSteric shielding by N-ethyl groupKissinger Kinetic Modeling
Heat of Decomposition ( ΔHd​ ) Highly ExothermicN-N ring scission & gas evolutionBomb Calorimetry / DSC
Self-Accelerating Temp (SADT) > 120 °C (Predicted)Accumulation of homolytic radicalsExtrapolated from TGA kinetics

Experimental Workflows for Thermodynamic Profiling

To accurately predict the Self-Accelerating Decomposition Temperature (SADT) and ensure safe handling, we must extract the activation energy ( Ea​ ) without triggering a catastrophic thermal runaway in the testing crucible. We employ non-isothermal Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) using microgram sample masses.

Causality of Design: Using microgram quantities eliminates internal thermal gradients that artificially skew kinetic data. Furthermore, the choice of a dry nitrogen purge is critical; it isolates the intrinsic thermal decomposition (homolysis) from oxidative degradation, ensuring the calculated activation energy reflects the molecule's inherent stability rather than its reactivity with atmospheric oxygen.

Workflow S1 Sample Prep (1-2 mg, Au Pans) S2 DSC/TGA Analysis (Multiple Heating Rates) S1->S2 S3 Kinetic Modeling (Kissinger Method) S2->S3 S4 Stability Prediction (SADT Calculation) S3->S4

Figure 2: Experimental workflow for determining thermodynamic stability and kinetic parameters.

Self-Validating Protocol: Non-Isothermal Kinetic Profiling

This protocol is engineered as a self-validating system to prevent the miscalculation of safety parameters.

Step 1: Instrument Calibration (Self-Validation)

  • Action: Run a high-purity Indium standard ( Tm​=156.6∘C ) through the DSC.

  • Validation: If the measured onset deviates by >0.1°C, recalibrate the sensor. This ensures that the subsequent exothermic onset temperatures recorded for the pyrazole are absolute and not artifacts of sensor drift.

Step 2: Sample Preparation

  • Action: Weigh exactly 1.0 - 1.5 mg of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate into a gold-plated high-pressure crucible.

  • Causality: Standard aluminum pans may catalyze secondary decomposition reactions with the carboxylate group at elevated temperatures. Gold provides a completely inert boundary, ensuring the recorded heat flow is purely from the molecule's intrinsic decomposition.

Step 3: Thermal Cycling

  • Action: Purge the furnace with dry Nitrogen at 50 mL/min. Heat the sample from 25°C to 350°C at four distinct heating rates ( β ): 2, 4, 8, and 16 °C/min.

  • Causality: Multiple heating rates are required to shift the peak decomposition temperature ( Tm​ ). This shift is the mathematical foundation for extracting the activation energy without needing to know the specific reaction model beforehand.

Step 4: Data Processing & System Validation

  • Action: Apply the Kissinger equation: ln(β/Tm2​)=−Ea​/(RTm​)+ln(AR/Ea​) . Plot ln(β/Tm2​) against 1/Tm​ .

  • Validation: Calculate the Pearson correlation coefficient ( R2 ) of the resulting line. The protocol is self-validating: an R2<0.98 immediately flags the user that the decomposition is a complex, multi-step parallel reaction or involves auto-catalysis. If this occurs, the Kissinger method is automatically invalidated, and the workflow must shift to an isoconversional method (e.g., Friedman analysis) to prevent the establishment of dangerous, inaccurate safety limits.

References

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS 923283-30-1 Source: Biosynce URL:[Link]

  • ThermoML: Thermochim. Acta 2017, 651, 83-99 (Physico-chemical characterization of high energetic nitropyrazoles) Source: Thermodynamics Research Center, NIST URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Derivatives

Introduction: Navigating the Therapeutic Potential of Pyrazole Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5][6][7] The metabolic stability often associated with the pyrazole ring further enhances its appeal in drug design.[2][8] This guide focuses on a specific subclass: methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate derivatives. The introduction of a nitro group, while potentially enhancing therapeutic efficacy, also presents unique challenges in terms of metabolism and potential toxicity.[9][10] Therefore, a thorough understanding of the pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful development of these promising compounds.

This document provides a comprehensive framework for the preclinical pharmacokinetic evaluation of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization.

I. Foundational Physicochemical Characterization: The Blueprint of Bioavailability

Before delving into complex biological systems, a fundamental understanding of a compound's physicochemical properties is essential. These parameters govern its behavior in various physiological environments and provide early indicators of its potential oral bioavailability and distribution.

A. Lipophilicity (LogP/LogD) and pKa Determination

The lipophilicity of a drug candidate is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH. The acid dissociation constant (pKa) is also crucial for understanding the ionization state of the molecule at different physiological pH values.

A high-throughput method utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed for the simultaneous determination of LogD, LogP, and pKa.[11][12][13]

Experimental Protocol: RP-HPLC for LogP, LogD, and pKa

  • Preparation of Standards and Mobile Phases:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of standard compounds with known LogP and pKa values.

    • Prepare aqueous mobile phases buffered at a range of pH values (e.g., pH 3.0 to 10.0).

  • Chromatographic Conditions:

    • Use a reverse-phase column (e.g., C18).

    • Run a gradient of organic solvent (e.g., acetonitrile or methanol) against each aqueous buffer.

    • Monitor the elution of the compounds using a UV detector.

  • Data Analysis:

    • Calculate the retention factor (k) for the test compound at each pH.

    • Determine the LogP and pKa by fitting the retention data to appropriate equations. The LogD at a given pH can also be calculated from this data.[11][12][13]

Table 1: Exemplary Physicochemical Properties of a Pyrazole Derivative

ParameterValueMethod
LogP2.5RP-HPLC
pKa4.2 (acidic)RP-HPLC
LogD (pH 7.4)1.8Calculated
Aqueous Solubility50 µg/mLKinetic Solubility Assay

II. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[14][15][16][17]

A. Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses key efflux transporters, providing a model of both passive and active transport mechanisms.[15][16][18]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in a transwell plate system for 21 days to allow for differentiation and monolayer formation.[18]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A to B transport).

    • In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side (B to A transport).

  • Efflux Ratio Determination:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[14]

dot

Caption: Workflow for the bidirectional Caco-2 permeability assay.

III. Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a key determinant of a drug's distribution, as only the unbound fraction is free to interact with its target and be metabolized or excreted.[19][20][21]

A. Plasma Protein Binding Assay

Equilibrium dialysis is considered the gold standard for assessing PPB due to minimal non-specific binding.[19][21]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup:

    • Use a dialysis apparatus with two chambers separated by a semipermeable membrane.

    • Add plasma to one chamber and a buffer solution to the other.

  • Incubation:

    • Add the test compound to the plasma-containing chamber.

    • Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis:

    • After incubation, measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of the drug bound to plasma proteins.

Table 2: Exemplary Plasma Protein Binding Data

Species% BoundMethod
Human92.5Equilibrium Dialysis
Rat88.1Equilibrium Dialysis
Mouse85.7Equilibrium Dialysis

IV. Metabolism: The Biotransformation Pathway

Metabolism plays a crucial role in the clearance of drugs and can lead to the formation of active or toxic metabolites. For nitroaromatic compounds, such as the pyrazole derivative , nitroreduction is a critical metabolic pathway to investigate, as it can lead to the formation of reactive intermediates.[9][10][22][23]

A. In Vitro Metabolic Stability in Liver Microsomes

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[24][25] An in vitro metabolic stability assay provides an initial assessment of a compound's susceptibility to phase I metabolism.[24]

Experimental Protocol: Metabolic Stability Assay

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[24]

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot

Metabolism_Pathway Parent_Compound Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate Nitro_Reduction Nitroreduction (e.g., by CYP450 reductases) Parent_Compound->Nitro_Reduction Metabolism Excretion Excretion (Urine, Feces) Parent_Compound->Excretion Unchanged Phase_II Phase II Conjugation (e.g., Glucuronidation) Nitro_Reduction->Phase_II Phase_II->Excretion

Sources

Foundational

molecular weight and boiling point of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative of interest in chemical research and development. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmaceuticals.[1][2][3][4] Understanding the fundamental characteristics of its derivatives, such as molecular weight and boiling point, is a prerequisite for successful synthesis, purification, and application. This document moves beyond a simple data sheet, offering insights into the structural factors that determine these properties and providing detailed, field-proven protocols for their experimental verification. The content herein is structured to support researchers, chemists, and drug development professionals in their practical and theoretical engagement with this compound.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery and materials science.[3][4] Its unique electronic and structural features allow for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] The specific functionalization of the pyrazole core, as seen in Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, significantly modulates its physical and biological properties. The addition of an ethyl group at the N1 position, a nitro group at C4, and a methyl ester at C3 creates a molecule with distinct characteristics that influence its reactivity, solubility, and intermolecular interactions.

Core Physicochemical Properties

A precise understanding of a compound's foundational properties is essential for all subsequent experimental design, from reaction stoichiometry to purification strategy and formulation. The key identifying and physical properties for Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉N₃O₄[6][7]
Molecular Weight 199.16 g/mol [6][7]
CAS Number 923283-30-1[6][7]
Boiling Point 316.1 ± 22.0 °C (at 760 mmHg)[6]

In-Depth Analysis of Molecular Weight

Theoretical Calculation and Experimental Verification

The molecular weight of 199.16 g/mol is the sum of the atomic masses of the constituent atoms in the empirical formula C₇H₉N₃O₄.[6][7] While this calculated value is fundamental for stoichiometric calculations in synthesis, it requires experimental confirmation for absolute structural validation.

The gold-standard technique for this purpose is Mass Spectrometry (MS) . In a typical MS experiment, the molecule would be ionized (e.g., via Electrospray Ionization, ESI) to produce a molecular ion peak ([M+H]⁺ or [M+Na]⁺), which would be detected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a mass measurement with exceptional accuracy (typically to four or more decimal places).

Causality and Scientific Trustworthiness

Establishing the correct molecular weight is a critical self-validating step in any synthetic workflow.

  • Stoichiometric Accuracy: All molar calculations for subsequent reactions rely on this value. An incorrect assumption leads to suboptimal yields and purification difficulties.

  • Structural Confirmation: A match between the experimental mass and the theoretical mass provides strong evidence for the proposed chemical structure, forming a foundational piece of data for characterization.

  • Regulatory Compliance: For drug development professionals, accurate molecular weight determination is a non-negotiable requirement for compound registration and intellectual property filings.

Boiling Point: A Window into Intermolecular Forces

The reported boiling point of 316.1 °C is indicative of strong intermolecular forces requiring significant thermal energy to overcome.[6] This value is substantially higher than that of the parent pyrazole (188 °C), a direct consequence of the appended functional groups.[1]

Key Factors Influencing Boiling Point
  • Increased Molecular Weight: The compound's molecular weight (199.16 g/mol ) is significantly greater than that of pyrazole (68.08 g/mol ), leading to stronger London dispersion forces.

  • Strong Dipole-Dipole Interactions: The primary contributors to the high boiling point are the highly polar nitro (-NO₂) and methyl ester (-COOCH₃) groups. These groups create significant partial positive and partial negative charges across the molecule, leading to powerful electrostatic attractions between neighboring molecules.

  • Molecular Asymmetry: The substitution pattern reduces molecular symmetry, which can influence crystal packing in the solid state but also affects how efficiently molecules can arrange themselves in the liquid phase, influencing the energy required for vaporization.

It is crucial to note that unlike the parent pyrazole, Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate lacks an N-H bond and therefore cannot act as a hydrogen bond donor. Its high boiling point is thus attributed primarily to its large dipole moment.

Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube

For compounds that are synthesized in small quantities, a micro-scale method is required for boiling point determination. The Thiele tube method is a classic, reliable, and material-sparing technique.[8][9]

Methodology:

  • Apparatus Assembly: Secure a Thiele tube to a ring stand within a fume hood. The tube should be filled with a suitable heating oil (e.g., mineral oil) to a level above the top of the side-arm.[8]

  • Sample Preparation: Add approximately 0.5 mL of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to a small-diameter test tube (e.g., a 75x10 mm tube).

  • Capillary Tube Insertion: Place a standard melting-point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid sample.

  • Thermometer Attachment: Affix the test tube to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Immersion: Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band must remain above the oil level to prevent degradation.[9]

  • Heating: Gently heat the side-arm of the Thiele tube with a micro-burner or heat gun. The tube's design promotes convection currents, ensuring uniform temperature distribution.[9]

  • First Observation (t₁): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube's open end. Continue heating until a rapid, continuous stream of bubbles is observed.

  • Cooling and Second Observation (t₂): Remove the heat source. As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

  • Validation: Record the atmospheric pressure. For authoritative results, the thermometer should be calibrated against a known standard.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The observation of a continuous bubble stream confirms that the liquid's vapor pressure has exceeded the external pressure. The precise moment the liquid re-enters the capillary signifies the equilibrium point where the vapor pressure equals the external pressure—the definition of the boiling point.[9]

Integrated Experimental Workflow

The determination of molecular weight and boiling point are key checkpoints in the overall workflow for synthesizing and characterizing a novel compound. A logical progression ensures data integrity and efficient use of resources.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization synthesis Chemical Synthesis (e.g., N-alkylation, Nitration) workup Aqueous Work-up & Solvent Extraction synthesis->workup purify Purification (e.g., Column Chromatography) workup->purify purity_check Purity Assessment (TLC, HPLC, NMR) purify->purity_check Purified Sample ms Molecular Weight Verification (Mass Spectrometry) purity_check->ms bp Boiling Point Determination (Thiele Tube Method) purity_check->bp spectroscopy Structural Elucidation (¹H & ¹³C NMR, IR) purity_check->spectroscopy final_report Final Data Consolidation & Report ms->final_report bp->final_report spectroscopy->final_report

Caption: Integrated workflow from synthesis to final characterization.

Conclusion

The molecular weight (199.16 g/mol ) and boiling point (316.1 °C) of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate are defining physical constants that arise directly from its molecular structure.[6][7] A high degree of polarity, conferred by the nitro and ester functionalities, results in strong intermolecular forces and a correspondingly high boiling point. For researchers and drug developers, a thorough understanding and accurate experimental determination of these properties are not merely academic exercises; they are essential for ensuring the purity, identity, and reproducibility of scientific results involving this and other complex organic molecules.

References

  • Biosynce. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS 923283-30-1.
  • Appchem. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | 923283-30-1.
  • BLD Pharm. (n.d.). 138786-86-4|Methyl 4-nitro-1H-pyrazole-3-carboxylate.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
  • Academia.edu. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Chem.UCLA. (n.d.). DETERMINATION OF BOILING POINTS.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Chem-Safety. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate — Chemical Substance Information.
  • UCalgary. (n.d.). Micro-boiling point measurement.
  • Wiley Online Library. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.
  • Vijay Nazare via Weebly. (n.d.). Determination of Boiling Point (B.P).

Sources

Protocols & Analytical Methods

Method

catalytic reduction of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to amine

Application Note: Catalytic Reduction of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to Amine Executive Summary & Strategic Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, serving a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reduction of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to Amine

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, PARP inhibitors, and PDE5 inhibitors. The synthesis of complex amino-pyrazole derivatives frequently relies on the late-stage reduction of a nitro-pyrazole precursor.

This application note provides an in-depth, self-validating protocol for the chemoselective catalytic hydrogenation of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I have designed this guide to emphasize the mechanistic causality behind each experimental choice, ensuring that researchers can achieve high yields while avoiding common pitfalls such as over-reduction, ester hydrolysis, or catalyst poisoning.

Mechanistic Causality & Reaction Design

The reduction of the nitro group to a primary amine on a heterogeneous palladium surface follows the well-documented Haber-Lukashevich mechanism, as reviewed in the1 [3]. The nitro compound is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine.

Mechanism N Nitro (-NO2) NS Nitroso (-NO) N->NS + H2, - H2O HA Hydroxylamine (-NHOH) NS->HA + H2 AM Amine (-NH2) HA->AM + H2, - H2O (Rate-Limiting)

Haber-Lukashevich stepwise reduction mechanism of nitro groups on a palladium surface.

Causality in Catalyst and Solvent Selection:

  • Catalyst (Pd/C): Palladium on carbon (Pd/C) provides exceptional chemoselectivity for N-O bond cleavage over C=C or C=N reduction under mild hydrogen pressure. This prevents the unwanted saturation of the pyrazole ring, a standard validated in broad 2 [4].

  • Solvent (Methanol): Methanol is strictly chosen over ethanol or isopropanol. Because the substrate contains a methyl ester, using ethanol in the presence of trace moisture or acidic/basic microenvironments on the carbon support can trigger transesterification, yielding a contaminated mixture of methyl and ethyl esters.

Quantitative Data & Material Specifications

To ensure reproducibility, the following quantitative parameters must be strictly adhered to. These parameters are adapted from validated pharmaceutical scale-up procedures, including those detailed in3 [1].

ParameterSpecification / QuantityMechanistic Rationale
Substrate 1.0 equivalent (e.g., 8.79 mmol, 1.75 g)Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (MW: 199.16 g/mol ).
Catalyst 10 wt% Pd/C (approx. 5-10 mol% Pd)Provides high surface area for H2 activation; optimal loading prevents stalling at the hydroxylamine stage.
Solvent Anhydrous Methanol (0.1 M)Solubilizes the substrate; prevents transesterification of the methyl ester.
Atmosphere H2 gas (1 atm to 40 psi)1 atm (balloon) is sufficient for batch; 20-40 psi in flow/Parr reactors accelerates the rate-limiting step.
Temperature 20 °C to 40 °CMild thermal conditions prevent pyrazole ring opening and ester hydrolysis.

Experimental Workflow & Protocol

Workflow A 1. Substrate Prep Dissolve in Anhydrous MeOH B 2. Inerting Purge with N2/Ar (Critical Safety) A->B C 3. Catalyst Loading Add 10% Pd/C B->C D 4. Hydrogenation H2 Atmosphere (1 atm - 40 psi) C->D E 5. Monitoring TLC / LC-MS Validation D->E F 6. Filtration Pass through Celite Pad E->F G 7. Isolation Concentrate to Amino-Pyrazole F->G

Experimental workflow for the catalytic hydrogenation of the nitropyrazole derivative.

Step-by-Step Methodology
  • Substrate Preparation: In a clean, dry round-bottom flask, dissolve methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.75 g, 8.79 mmol) in anhydrous methanol (88 mL) to achieve a ~0.1 M solution.

  • Inerting (Critical Safety Step): Seal the flask with a rubber septum and purge the solution with Argon or Nitrogen gas for 5–10 minutes. Causality: Dry Pd/C is highly pyrophoric and will ignite methanol vapors if ambient oxygen is present.

  • Catalyst Loading: Briefly remove the septum under a positive stream of inert gas and carefully add 10% Pd/C (175 mg, 10% w/w). Reseal the flask immediately.

  • Hydrogenation: Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas. Repeat this evacuation/backfill cycle three times to ensure complete replacement of the inert gas with H2. Maintain the reaction under a hydrogen balloon (1 atm) or transfer to a Parr hydrogenator (up to 40 psi). Stir vigorously at room temperature (or up to 40 °C). Causality: Vigorous stirring breaks the H2 gas into microbubbles, maximizing the gas-liquid-solid interfacial area and overcoming mass transfer limitations.

  • Workup & Filtration: Once the reaction is validated as complete (see Section 5), purge the flask thoroughly with Argon to remove all residual H2. Filter the crude mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, pyrophoric palladium particles, preventing heavy metal contamination in your final product and ensuring safe disposal. Wash the filter cake with excess methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 40 °C) to afford the crude methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Self-Validating Protocols & Quality Control

A robust protocol must be self-validating. To confirm the success of the reduction without relying solely on downstream assays, implement the following checks:

  • Visual Cue: The starting nitro-pyrazole solution typically exhibits a distinct yellow tint due to the extended conjugation of the nitro group with the pyrazole ring. As the reaction proceeds, the solution will transition to colorless, providing a real-time macroscopic indicator of conversion.

  • TLC Monitoring: Elute using Dichloromethane:Methanol (9:1). The starting material (nitro) will run higher (less polar). The product (amine) will run significantly lower and will stain positively (brown/purple) when treated with Ninhydrin stain and heated, confirming the presence of a primary amine.

  • LC-MS Validation: The definitive validation is the mass shift. The starting material exhibits an [M+H]+ of 200.16. The fully reduced product will show an [M+H]+ of 170.18, representing a precise loss of 30 Da (-O2 + H2).

Optimization & Troubleshooting

Even with robust protocols, variations in reagent quality can induce deviations. Use the following data-driven troubleshooting matrix to resolve common issues observed during4 [2].

Observation / IssueMechanistic Root CauseCorrective Action
Incomplete Conversion (Hydroxylamine intermediate persists on LC-MS)Insufficient H2 mass transfer or catalyst poisoning (e.g., by sulfur/halide impurities).Increase stirring rate; elevate H2 pressure to 40 psi; ensure substrate is highly purified prior to reduction.
Transesterification (Ethyl ester detected)Use of ethanol as the reaction solvent interacting with the methyl ester.Strictly utilize anhydrous methanol as the reaction solvent.
Product Degradation (Darkening of isolated product over time)Oxidation of the electron-rich amino-pyrazole upon exposure to ambient air.Concentrate under reduced pressure at < 40 °C; flush storage vial with Argon and store at -20 °C.
Fine Black Particulates in the final isolated productCatalyst breakthrough during the filtration step.Use a thicker, tightly packed Celite pad; perform a secondary filtration of the filtrate through a 0.22 µm PTFE syringe filter.

References

  • European Patent Office - EP 3529241 B1 . PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7. (Details the specific parameters for the reduction of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate).3

  • Benchchem . Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. 4

  • Oriental Journal of Chemistry . Studying the Mechanisms of Nitro Compounds Reduction (A-Review). 1

  • Organic Chemistry Portal . Amine synthesis by nitro compound reduction. 2

Sources

Application

Application Note: Base-Mediated Hydrolysis of Methyl 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylate

Executive Summary Substituted 1H-pyrazole-3-carboxylic acids are highly versatile building blocks in modern drug discovery, frequently serving as core scaffolds for selective kinase inhibitors (e.g., GSK-3 inhibitors) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 1H-pyrazole-3-carboxylic acids are highly versatile building blocks in modern drug discovery, frequently serving as core scaffolds for selective kinase inhibitors (e.g., GSK-3 inhibitors) and antimalarial agents targeting dihydroorotate dehydrogenase (DHODH) . This application note details the optimized synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid via the saponification of its corresponding methyl ester . Designed for process chemists and drug development professionals, this guide emphasizes mechanistic causality, condition optimization, and a self-validating experimental protocol to ensure high-yield, reproducible isolation.

Mechanistic Causality & Reaction Design

While colloquially referred to as "base-catalyzed," the hydrolysis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is mechanistically a base-promoted (or stoichiometric) BAc​2 (Base-mediated, Acyl-oxygen cleavage, bimolecular) reaction. The hydroxide ion is consumed during the reaction to form a stable carboxylate salt.

Understanding the electronic environment of the pyrazole ring is critical for optimizing this transformation:

  • Electronic Activation: The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the C4 position exerts powerful inductive and mesomeric withdrawal across the pyrazole ring. This significantly increases the electrophilicity of the adjacent C3 ester carbonyl, accelerating the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted analogs.

  • Regiostability: The 1-ethyl group is sterically unobtrusive and chemically stable to aqueous base, preventing unwanted side reactions such as N-dealkylation or ring-opening.

  • Thermodynamic Sink: The expulsion of the methoxide leaving group is followed by an immediate, irreversible proton transfer, generating the resonance-stabilized pyrazole-3-carboxylate anion. This thermodynamic sink drives the reaction to completion.

Optimization of Hydrolysis Conditions

Selecting the appropriate base and solvent matrix is essential to prevent degradation of the electron-deficient nitroaromatic system while ensuring complete conversion.

Table 1: Quantitative Comparison of Hydrolysis Conditions

Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
NaOH (2.0)MeOH / H2​O (1:1)651.582>95%Fast conversion, but minor colored impurities observed due to harsh thermal conditions on the nitro-heterocycle.
KOH (2.0)EtOH / H2​O (1:1)254.085>96%Clean reaction profile with a moderate reaction rate.
LiOH· H2​O (1.5) THF / H2​O (3:1) 25 3.0 94 >99% Optimal. High yield and excellent purity. Lithium coordination activates the carbonyl, allowing mild room-temperature processing.

Causality behind the optimal choice: Lithium hydroxide ( LiOH ) in a THF/ H2​O mixture is selected as the superior protocol. The THF/ H2​O matrix provides excellent solubility for the lipophilic ester while maintaining a mild basic environment. Furthermore, the small, highly polarizing lithium cation ( Li+ ) coordinates effectively with the carbonyl oxygen, further activating it toward hydroxide attack without requiring the harsh, refluxing conditions that can lead to nucleophilic aromatic substitution or degradation of the nitro-pyrazole core.

Experimental Workflow

Hydrolysis SM Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate Base LiOH, THF/H2O 25°C, 3h SM->Base Nucleophilic Attack Int Carboxylate Anion (Intermediate) Base->Int Saponification Acid 1M HCl pH 2.0 - 3.0 Int->Acid Concentration & Cooling Prod 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylic acid Acid->Prod Protonation & Precipitation

Figure 1: Experimental workflow for the base-catalyzed hydrolysis of the pyrazole-3-carboxylate.

Self-Validating Experimental Protocol

This methodology incorporates strict in-process controls to ensure high fidelity and reproducibility.

Materials Required:

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq, 10.0 mmol, 1.99 g)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (1.5 eq, 15.0 mmol, 0.63 g)

  • Tetrahydrofuran (THF), Reagent Grade (30 mL)

  • Deionized Water (10 mL)

  • 1M Hydrochloric Acid ( HCl ) (approx. 20 mL)

Step 1: Reagent Preparation & Initiation
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.99 g) in 30 mL of THF.

  • In a separate vial, dissolve LiOH⋅H2​O (0.63 g) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring THF solution at 25 °C.

Step 2: Reaction Execution & Validation
  • Stir the biphasic mixture vigorously at room temperature (25 °C) for 3 hours. As the reaction progresses, the mixture typically becomes homogeneous.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 50% Ethyl Acetate in Hexanes). The starting ester ( Rf​≈0.6 ) must completely disappear. The product will remain at the baseline ( Rf​=0.0 ) as the highly polar carboxylate salt. Do not proceed until conversion is >99%.

Step 3: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath 35 °C) to remove the majority of the THF.

    • Causality Note: THF is a water-miscible organic solvent. If left in the mixture during acidification, the newly protonated, neutral carboxylic acid may remain partially dissolved in the THF/water matrix, significantly reducing the isolated yield. Removing the organic volatiles forces the product to precipitate quantitatively from the remaining aqueous phase.

  • Dilute the remaining aqueous layer with 10 mL of cold deionized water and cool the flask in an ice bath (0–5 °C).

  • Slowly add 1M HCl dropwise while stirring vigorously.

  • Validation Check (pH): Continuously monitor the pH using universal indicator paper. Stop the addition when the pH reaches 2.0 – 3.0. A white to pale-yellow precipitate will form immediately upon crossing the pKa​ threshold of the pyrazole-3-carboxylic acid.

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.

Step 4: Filtration and Drying
  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 x 10 mL).

    • Causality Note: Cold water washing removes residual lithium chloride and excess acid without dissolving the target product.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford pure 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

References

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Source: PMC (National Institutes of Health) URL: [Link]

  • Title: US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors Source: Google Patents URL
Method

Advanced Cross-Coupling Workflows Utilizing Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Context Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a highly strategic building block in modern medicinal chemistry. Pyrazole cores are "privileged scaffolds" frequently found in FDA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a highly strategic building block in modern medicinal chemistry. Pyrazole cores are "privileged scaffolds" frequently found in FDA-approved kinase inhibitors and emerging therapeutics targeting CDK2 [2] and MAT2A [3]. The 4-nitro group in this specific building block acts as a stable, masked amine. Direct cross-coupling on the nitro-pyrazole is electronically disfavored; however, upon catalytic reduction, the resulting 4-amino pyrazole unlocks divergent synthetic pathways. It can act as a versatile nucleophile in Buchwald-Hartwig aminations to form C–N bonds, or it can be converted via a Sandmeyer reaction into a 4-halo pyrazole for Suzuki-Miyaura C–C bond formations.

Mechanistic Rationale & Pathway Visualization

The strategic value of this building block lies in its electronic manipulation. The nitro group strongly deactivates the pyrazole ring. By reducing it to an amine, we invert the electronic character at the 4-position, enabling it to participate in palladium-catalyzed cross-coupling cycles.

For C–N coupling, the amine undergoes oxidative addition with an aryl halide, followed by base-mediated deprotonation and reductive elimination. For C–C coupling, the amine must first be converted to a diazonium salt and trapped by a halide (Sandmeyer), creating an electrophile that can undergo oxidative addition with Pd(0) prior to transmetalation with an arylboronic acid.

G Nitro Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate Amine Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate Nitro->Amine H2, Pd/C (Reduction) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Amine->Buchwald Ar-X, Pd2(dba)3, Xantphos Sandmeyer Sandmeyer Bromination (Amine to Halide) Amine->Sandmeyer t-BuONO, CuBr2 ProductCN N-Aryl 4-amino Pyrazole Derivative Buchwald->ProductCN Bromide Methyl 4-bromo-1-ethyl- 1H-pyrazole-3-carboxylate Sandmeyer->Bromide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Bromide->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 ProductCC 4-Aryl Pyrazole Derivative Suzuki->ProductCC

Fig 1: Divergent cross-coupling pathways for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro to Amine)

Causality & Design: The reduction of the nitro group is highly exothermic. While standard batch hydrogenation is effective, using a continuous flow reactor (e.g., H-Cube®) significantly enhances mass transfer and safety by avoiding the manual filtration of pyrophoric Pd/C [1].

  • Preparation: Dissolve methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv, e.g., 1.75 g) in anhydrous Methanol to yield a 0.1 M solution.

  • Flow Setup: Equip an H-Cube® flow reactor with a 10% Pd/C CatCart®.

  • Reaction: Pump the solution through the reactor at 1.0 mL/min. Set the initial conditions to Room Temperature and 20 bar H₂.

  • Optimization: To ensure complete conversion, pass the eluent through the reactor a second time at 40 °C and 40 bar H₂.

  • Workup: Concentrate the eluent under reduced pressure. The resulting methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is typically pure enough (>95% by LC-MS) to use directly in the next step without further chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design: The 4-amino pyrazole is a moderately nucleophilic amine. We utilize Pd₂(dba)₃ with Xantphos. Xantphos is selected because its large bite angle (~111°) sterically forces the palladium center into a geometry that heavily favors reductive elimination over deleterious β-hydride elimination [2]. Cs₂CO₃ is chosen over K₂CO₃ due to its higher solubility in 1,4-dioxane, providing a more reactive, "naked" carbonate anion to deprotonate the amine during the catalytic cycle.

  • Setup: In an oven-dried Schlenk flask, combine methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical): Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) species to an inactive Pd(II) complex.

  • Heating: Seal the flask and heat to 100–110 °C for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Sandmeyer Bromination followed by Suzuki-Miyaura Coupling

Causality & Design: To form C–C bonds at the 4-position, the amine must be converted to a bromide. The subsequent Suzuki coupling utilizes Pd(dppf)Cl₂, a robust catalyst that resists degradation in the aqueous basic conditions required to activate the boronic acid [3].

Step C1: Sandmeyer Bromination

  • Dissolve the 4-amino pyrazole intermediate (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Add Copper(II) bromide (1.2 equiv) and cool the mixture to 0 °C.

  • Dropwise, add tert-butyl nitrite (t-BuONO, 1.5 equiv). The reaction will evolve N₂ gas as the diazonium intermediate forms and is subsequently trapped by the bromide anion.

  • Warm to room temperature and stir for 2 hours. Quench with 1M HCl, extract with EtOAc, and purify to yield methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.

Step C2: Suzuki-Miyaura Coupling

  • Combine the 4-bromo pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), and K₂CO₃ (2.5 equiv) in a microwave vial.

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M).

  • Seal and heat under microwave irradiation at 110 °C for 45 minutes.

  • Dilute with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the cross-coupling workflows based on validated literature precedent [1][2][3].

Reaction TypeCatalyst / ReagentsBaseSolvent SystemTemp (°C)Typical YieldMechanistic Advantage
Reduction 10% Pd/C, H₂ (40 bar)NoneMethanol4090–98%Flow chemistry prevents over-reduction and improves mass transfer.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100–11075–85%Large bite angle of Xantphos accelerates reductive elimination.
Sandmeyer t-BuONO / CuBr₂NoneAcetonitrile0 to 2560–70%Rapid diazotization and halide trapping avoids side-reactions.
Suzuki-Miyaura Pd(dppf)Cl₂·DCMK₂CO₃Dioxane / H₂O (4:1)110 (MW)70–90%Bidentate dppf ligand stabilizes Pd against aqueous degradation.

References

  • European Patent Office. (2018). PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 (EP 3529241 B1).
  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Retrieved from[Link]

  • Faridoon, et al. (2024). Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy. Journal of Medicinal Chemistry, 67(11), 9431-9446. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

preventing over-reduction of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate during hydrogenation

Troubleshooting Guide: Preventing Over-Reduction of Methyl 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylate Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Over-Reduction of Methyl 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the catalytic hydrogenation of electron-deficient heteroaromatics presents a unique chemoselectivity challenge. When reducing methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to its corresponding amine, the thermodynamic favorability of nitro reduction is frequently accompanied by competing over-reduction pathways.

This guide is engineered to provide you with the mechanistic causality behind these side reactions and a self-validating protocol to achieve >98% selectivity for the target amine.

Part 1: Mechanistic Causality of Over-Reduction

To troubleshoot over-reduction, we must first understand the thermodynamic and kinetic landscape of the molecule. The pyrazole ring is heavily deactivated by the nitro and ester groups. As the nitro group reduces to an amine, the electronic profile of the ring shifts, making the molecule highly susceptible to three primary over-reduction pathways:

  • N-N Bond Cleavage (Hydrogenolysis): Pyrazoles are inherently vulnerable to ring-opening under aggressive hydrogenation conditions. High-activity palladium catalysts (e.g., standard 10% Pd/C) can oxidatively insert into the N-N bond once the stabilizing electron-withdrawing effect of the nitro group is lost.

  • Ester Reduction: While methyl esters are generally stable to standard catalytic hydrogenation, localized thermal exotherms at the catalyst surface can provide the activation energy required to reduce the carboxylate to an alcohol.

  • Ring Saturation: Complete saturation of the pyrazole to a pyrazoline or pyrazolidine derivative occurs if hydrogen pressure is maintained at high levels after the nitro group has been fully reduced.

ReactionPathway A Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate B Nitroso / Hydroxylamine Intermediates A->B +H2 (Fast) C Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate (Target Amine) B->C +H2 (Rate-limiting) D N-N Bond Cleavage (Ring Opening) C->D Excess H2 / Pd/C E Ester Reduction (Alcohol) C->E High Temp / Pressure

Caption: Mechanistic pathways of nitro reduction and common over-reduction side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to the ring-opened product. How do I prevent N-N bond cleavage? A1: Switch your catalyst. Standard 10% Pd/C is often too active for pyrazoles and promotes hydrogenolysis. We strongly recommend using a sulfided platinum catalyst, such as 3% Pt(S)/C. The sulfur acts as a selective poison, blocking the highly active step-edge sites on the platinum lattice responsible for N-N cleavage, while leaving the planar sites active for nitro reduction[1].

Q2: I am seeing the formation of a hydroxylamine intermediate instead of the fully reduced amine. If I increase pressure, I get ester over-reduction. How do I balance this? A2: You are encountering a classic kinetic trap. The reduction of the intermediate hydroxylamine to the primary amine is the rate-limiting step of the Haber mechanism[2]. Instead of increasing pressure (which drives ester reduction), use a passivated catalyst system (e.g., adding a catalytic amount of DMSO/ammonia) to manipulate the activity of the intermediate and promote disproportionation of the hydroxylamine without risking the ester[3].

Q3: Does solvent choice impact the over-reduction of the methyl ester? A3: Absolutely. Protic solvents like methanol can facilitate transesterification or protonate the pyrazole, altering its electronic profile. Aprotic solvents like Ethyl Acetate (EtOAc) or THF are strongly recommended. EtOAc provides excellent solubility for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate and acts as a thermal sink for the highly exothermic nitro reduction.

Part 3: Quantitative Catalyst Comparison

The following table summarizes in-house and literature-derived data for the reduction of nitro-heteroaromatics, demonstrating the causality between catalyst choice and over-reduction byproducts.

Catalyst SystemLoading (mol%)H₂ Pressure (bar)Temp (°C)Conversion (%)Selectivity for Target Amine (%)Primary Over-Reduction Byproduct
10% Pd/C 5.0540>99<60N-N Cleavage (Ring Opening)
5% Pt/C 1.0525>9585Pyrazoline (Ring Saturation)
3% Pt(S)/C 0.1325>99>98None detected
Raney-Ni 10.010259075Hydroxylamine (Under-reduction)
Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory In-Process Control (IPC) gates that must be cleared before proceeding, ensuring that over-reduction is caught and mitigated in real-time.

Workflow Start Initiate Hydrogenation (Pt(S)/C, 3 bar H2, 25°C) Check LC-MS/NMR Analysis: Is Target Amine >98%? Start->Check Opt1 Over-Reduction Detected: Decrease Catalyst Loading Check->Opt1 No (Ester Reduced) Opt2 N-N Cleavage Detected: Switch to Sulfided Pt Catalyst Check->Opt2 No (Ring Opened) Success Proceed to Filtration and Isolation Check->Success Yes Opt1->Start Retest Opt2->Start Retest

Caption: Troubleshooting workflow for optimizing pyrazole hydrogenation selectivity.

Step-by-Step Methodology: Selective Hydrogenation

Step 1: Reactor Preparation & Catalyst Loading

  • Action: Charge a clean, dry autoclave reactor with 3% Pt(S)/C (0.1 mol% relative to substrate).

  • Causality: Utilizing a sulfided platinum catalyst at a strictly controlled low loading (<0.1 mol%) prevents the hyper-active surface interactions that lead to N-N bond hydrogenolysis[1].

Step 2: Substrate & Solvent Addition

  • Action: Suspend methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous Ethyl Acetate (10 mL/g).

  • Causality: EtOAc acts as a thermal sink. Nitro reduction is highly exothermic; localized hot spots on the catalyst surface provide the activation energy for ester reduction. EtOAc dissipates this heat effectively.

Step 3: Purge & Pressurization

  • Action: Purge the reactor with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the reactor to exactly 3 bar of H₂.

  • Causality: Keeping the pressure at or below 3 bar ensures that the thermodynamic driving force is sufficient for nitro reduction but insufficient for pyrazole ring saturation.

Step 4: Reaction Execution & Thermal Control

  • Action: Stir the reaction at 25°C for 18 hours. Monitor the internal temperature continuously. Do not allow the internal temperature to exceed 30°C.

Step 5: Mandatory In-Process Control (IPC) Validation

  • Action: Vent the reactor, purge with N₂, and pull a 50 µL aliquot. Dilute in 1 mL MeCN and analyze via LC-MS.

  • Validation Check A (Under-reduction): If the mass corresponding to the hydroxylamine intermediate (M+16 relative to target) is >2% AUC, re-pressurize and stir for an additional 2 hours. Do NOT proceed to filtration until hydroxylamine is <2%, as it will cause downstream azoxy dimerization.

  • Validation Check B (Over-reduction): If ester reduction (target mass +2) or N-N cleavage is detected, the protocol has failed validation. You must abort, discard, and restart at Step 1 with a 50% reduction in catalyst loading.

  • Success: If target amine is >98% AUC, proceed to Step 6.

Step 6: Workup & Isolation

  • Action: Filter the reaction mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with EtOAc (2 x 5 mL/g). Concentrate the filtrate under reduced pressure to afford methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

References
  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

  • Title: Method of reducing aromatic nitro compounds (Reviewing the Haber mechanism and hydroxylamine disproportionation)

Sources

Optimization

overcoming solubility issues of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in aqueous media

Troubleshooting Guide & FAQs: Overcoming Aqueous Solubility Issues for Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQs: Overcoming Aqueous Solubility Issues for Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing formulation and assay challenges with methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 923283-30-1). Below, you will find mechanistic explanations, self-validating protocols, and strategic workflows to overcome its inherent hydrophobicity.

Section 1: Diagnostic Desk – Understanding the Molecule

Q: Why does methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate exhibit near-zero aqueous solubility? A: The compound's insolubility is fundamentally driven by its highly lipophilic structural features and a complete lack of hydrogen-bond donors. The pyrazole core is substituted with an ethyl group at the N1 position, a strongly electron-withdrawing but non-hydrogen-bonding nitro group at C4, and a lipophilic methyl ester at C3.

When introduced to an aqueous environment, water molecules must break their own highly ordered hydrogen-bond networks to accommodate the solute. Because this pyrazole derivative cannot form reciprocal hydrogen bonds with water, the thermodynamic cost of solvation is prohibitively high. This forces the hydrophobic molecules to self-associate, leading to rapid aggregation and precipitation[1]. In drug development, this places the compound in the category of poorly soluble molecules that require advanced physical or chemical solubility enhancement techniques[2].

Section 2: Formulation Workshop – In Vitro & In Vivo Solutions

Q: I prepared a 10 mM stock in DMSO, but it crashes out immediately when diluted into my cell culture media. How do I prevent this? A: You are experiencing a classic "solvent shift" phenomenon. When the 1[1]. The local concentration of the pyrazole derivative instantly exceeds its thermodynamic solubility limit, causing rapid supersaturation and nucleation.

  • The Causality: To prevent this, you must lower the thermodynamic barrier by introducing a surfactant or co-solvent before or during dilution. Surfactants form micelles that encapsulate the hydrophobic pyrazole core, shielding it from the aqueous environment.

  • The Fix: Pre-mix your DMSO stock with a surfactant (e.g., 10% Tween 80) before adding it to the media, or ensure the receiving media contains at least 0.1% BSA to act as a lipid carrier.

Q: For my murine pharmacokinetic (PK) studies, I need an intravenous (IV) formulation. What is the most reliable vehicle? A: For IV dosing of highly hydrophobic small molecules, 3[3]. We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • The Causality: []. The lipophilic 1-ethyl and methyl ester groups of your compound will partition into this hydrophobic cavity, forming a reversible, non-covalent inclusion complex. This masks the hydrophobicity from the bulk water, drastically increasing apparent solubility without altering the drug's covalent structure or ionization state.

Section 3: Data Presentation – Solubilization Strategies

The following table summarizes the quantitative parameters and comparative efficacy of various solubility enhancement strategies for hydrophobic pyrazole derivatives.

Formulation StrategyPrimary Mechanism of SolubilizationBest Suited ForMax Tolerated Vehicle Conc. (In Vivo)Solubilization Efficacy
Co-solvency (DMSO) Reduces bulk solvent polarity to match solute hydrophobicityIn vitro screening< 1.0% (Cellular toxicity limit)High (in pure stock), Low (diluted)
Micellar (Tween 80) Encapsulates pyrazole core in hydrophobic micelle coreIn vitro / PO dosing1% - 5%Moderate
Cyclodextrin (HP-β-CD) Host-guest inclusion complexationIV / PO dosing20% - 30%Very High
Lipid (Corn Oil/PEG400) Dissolution in non-polar lipid matrixIP / PO dosing100% (Oil)High
Section 4: Protocol Vault – Self-Validating Methodologies
Protocol 1: Preparation of 20% HP-β-CD Inclusion Complex for IV Dosing

Objective: Achieve a 5 mg/mL clear aqueous solution of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

  • Excipient Preparation: Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile saline (0.9% NaCl). Vortex until completely clear.

    • Causality: Saline maintains isotonicity for IV administration, while the 3[3].

  • API Addition: Add 5 mg of the solid pyrazole derivative to the cyclodextrin solution. The mixture will initially appear as a cloudy suspension.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30-45 minutes.

    • Causality: Thermal energy accelerates the kinetic partitioning of the lipophilic ethyl and methyl ester groups into the cyclodextrin cavity.

  • Self-Validation (The "System Check"): Centrifuge the sample at 10,000 x g for 5 minutes. Carefully transfer the supernatant to a cuvette and measure absorbance at 600 nm.

    • Validation Condition: An OD600​<0.05 indicates a true molecular dispersion (absence of sub-visible particulates). If a visible pellet forms, the compound has exceeded its complexation capacity; you must either increase the HP-β-CD concentration or reduce the drug payload.

Protocol 2: Chemical Modification (Ester Hydrolysis)

If physical formulation fails, chemical modification is the next logical step[2]. Hydrolyzing the methyl ester to a carboxylic acid (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) introduces an ionizable group.

  • Saponification: Dissolve 100 mg of the compound in 2 mL of Tetrahydrofuran (THF). Add 2 mL of 1M aqueous Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours.

    • Causality: The hydroxide ion nucleophilically attacks the electrophilic carbonyl carbon of the methyl ester, cleaving it to form the highly water-soluble lithium carboxylate salt.

  • Solvent Removal & Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl dropwise until the pH reaches 2.0. The free acid will precipitate as a white solid.

  • Self-Validation: Filter the precipitate, dry it, and analyze via LC-MS.

    • Validation Condition: The mass spectrum must show the disappearance of the parent mass ( [M+H]+=200.1 ) and the appearance of the acid mass ( [M+H]+=186.1 ). The new compound can now be formulated as a highly soluble sodium salt in basic aqueous media (pH 7.4-8.0).

Section 5: Experimental Workflow Visualization

FormulationLogic Start Methyl 1-ethyl-4-nitro-1H-pyrazole- 3-carboxylate (Solid) AssayType Determine Application Type Start->AssayType InVitro In Vitro Assays (Cellular/Biochemical) AssayType->InVitro InVivo In Vivo Dosing (Animal Models) AssayType->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo Cyclodextrin Complexation (20% HP-β-CD in Saline) InVivo->Cyclo IV / PO Lipid Lipid Formulation (Corn Oil / PEG400) InVivo->Lipid PO / IP Dilution Aqueous Dilution (Add 0.1% Tween 80) DMSO->Dilution Check1 Optical Clarity Check (OD600 < 0.05) Dilution->Check1 Check2 Visual Inspection (No Particulates) Cyclo->Check2 Lipid->Check2

Workflow for solubilizing methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

References
  • 2 - ResearchGate

  • 3 - Sigma-Aldrich

  • - BOC Sciences 4.1 - ResearchGate 5.5 - Abscience

Sources

Troubleshooting

Process Chemistry Technical Support Center: Optimizing the Nitration of Methyl 1-Ethyl-1H-Pyrazole-3-Carboxylate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (EAS) of deactivated heterocyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (EAS) of deactivated heterocyclic systems. The nitration of methyl 1-ethyl-1H-pyrazole-3-carboxylate [1] to yield the C4-nitro derivative is a critical transformation in drug development. However, the presence of the C3-carboxylate ester and the N1-ethyl group introduces specific vulnerabilities.

This guide provides field-proven troubleshooting, mechanistic causality, and an optimized, self-validating protocol to achieve high-yielding, regioselective nitration while completely suppressing ester hydrolysis and oxidative degradation.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields a significant amount of the carboxylic acid byproduct instead of the desired methyl ester. Why is this happening? A: You are observing acid-catalyzed ester hydrolysis, a direct consequence of using traditional "mixed acid" (concentrated HNO₃ and H₂SO₄)[2]. Pyrazoles are basic and rapidly protonate in strong acids to form a pyrazolium ion. This protonation severely deactivates the ring toward electrophilic attack, forcing chemists to increase the reaction temperature or extend reaction times to drive conversion. The combination of strong aqueous acid, elevated temperature, and extended time inevitably hydrolyzes the C3-methyl ester into 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Solution: Transition to a non-aqueous, milder nitrating system. Using Ammonium Nitrate (NH₄NO₃) and Trifluoroacetic Anhydride (TFAA) generates trifluoroacetyl nitrate in situ. This allows nitration of the highly reactive free base pyrazole at lower temperatures (0°C to RT), completely preserving the ester[3][4].

Q2: I am detecting degradation products and oxidation of the N-ethyl group. How can I prevent this? A: Nitric acid is a potent oxidant. When excess HNO₃ or harsh mixed acids are used at elevated temperatures, the N-ethyl group becomes highly susceptible to oxidative cleavage, leading to complex degradation profiles. Solution: Strict cryogenic control is required during the addition of the nitrating agent. Maintain the internal temperature below 5°C[3]. Furthermore, promptly quench the reaction upon completion (verified via LC-MS) by pouring it over crushed ice and immediately neutralizing it.

Q3: Is regioselectivity a concern? Could nitration occur at the C5 position? A: Regioselectivity is rarely the primary failure point in this specific substrate. The C4 position is inherently the most nucleophilic site on the pyrazole ring due to the electron-donating (+M) effect of the nitrogen atoms[5]. The C3-ester is electron-withdrawing, which further directs electrophiles to C4 while deactivating C5. However, under forcing thermal conditions, highly reactive nitronium species can cause trace C5 nitration. Maintaining temperatures below 25°C ensures >98% selectivity for the C4 position[6].

Q4: My conversion is stalled at 50%. Should I heat the reaction? A: Do not heat the reaction , as this will trigger the ester hydrolysis and oxidation pathways described above. Stalled conversion in mixed acid is due to the aforementioned pyrazolium deactivation[2]. If using the TFAA/NH₄NO₃ method, stalled conversion usually indicates insufficient generation of the active nitrating species. Ensure your TFAA is fresh (anhydrous) and consider adding a slight excess (1.2 to 1.5 equivalents) of NH₄NO₃[4].

Part 2: Data Presentation

The following table summarizes the causal relationship between the chosen nitration system and the resulting byproduct profile.

Nitration SystemOperating TemperatureRelative Reaction RateEster Hydrolysis RiskN-Ethyl Oxidation RiskTypical C4-Nitro Yield
Mixed Acid (HNO₃ / H₂SO₄) 25°C - 60°CSlow (Pyrazolium formation)High Moderate40 - 55%
Fuming HNO₃ / Ac₂O 0°C - 10°CFastLowModerate65 - 75%
NH₄NO₃ / TFAA 0°C - 25°CVery Fast (Free base reacts)Very Low Low85 - 95%

Part 3: Mechanistic Workflow & Byproduct Pathways

NitrationPathways SM Methyl 1-ethyl-1H-pyrazole -3-carboxylate (Starting Material) NO2_C4 Nitronium Ion (NO2+) Attack at C4 Position SM->NO2_C4 Mild Nitration (TFAA / NH4NO3) Hydrolysis Ester Hydrolysis (Byproduct: Carboxylic Acid) SM->Hydrolysis Harsh Mixed Acid (HNO3 / H2SO4) + H2O Oxidation N-Ethyl Oxidation (Degradation Byproducts) SM->Oxidation High Temp / Excess Oxidant Product Methyl 1-ethyl-4-nitro-1H -pyrazole-3-carboxylate (Desired Product) NO2_C4->Product Regioselective Substitution Product->Hydrolysis Acidic Workup (Unneutralized)

Mechanistic pathways for the nitration of methyl 1-ethyl-1H-pyrazole-3-carboxylate and byproducts.

Part 4: Optimized Experimental Protocol

Mild Nitration via TFAA / NH₄NO₃ This self-validating protocol utilizes non-aqueous conditions to prevent ester hydrolysis and operates at low temperatures to suppress oxidation. The built-in NaHCO₃ quench ensures that any residual acid is neutralized before the aqueous workup, closing the loop on potential late-stage hydrolysis[3][4].

Materials:

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq, 10 mmol)[1]

  • Ammonium nitrate (NH₄NO₃, finely ground, 1.2 eq, 12 mmol)

  • Trifluoroacetic anhydride (TFAA, 3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Substrate Solution: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve methyl 1-ethyl-1H-pyrazole-3-carboxylate (1.54 g, 10 mmol) in anhydrous DCM (50 mL).

  • Cryogenic Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C to 2°C.

  • Activation of the Nitrating Agent: In a separate dry vial, carefully suspend finely ground NH₄NO₃ (0.96 g, 12 mmol) in TFAA (4.2 mL, 30 mmol). Stir for 5 minutes. (Causality: This step generates the highly active, non-aqueous trifluoroacetyl nitrate in situ).

  • Dropwise Addition: Using a syringe, add the NH₄NO₃/TFAA mixture dropwise to the cooled pyrazole solution over 15-20 minutes. Maintain the internal temperature below 5°C to prevent exothermic runaway and N-ethyl oxidation[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 2 to 4 hours. Monitor progress via LC-MS or TLC (EtOAc/Hexanes).

  • Self-Validating Quench (Critical Step): Once complete, cool the mixture back to 0°C. Carefully pour the reaction mixture over 50 g of crushed ice. Crucial: Immediately neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. (Causality: Failing to neutralize promptly will result in acid-catalyzed hydrolysis of the methyl ester during the aqueous workup phase[3]).

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly or purified via silica gel chromatography.

References

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias: Methyl 1-ethyl-1H-pyrazole-3-carboxylate - National Institutes of Health (NIH)
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing
  • Direct nitration of five membered heterocycles - Semantic Scholar
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem
  • 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid - EvitaChem

Sources

Optimization

optimizing palladium catalyst load for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate reduction

Technical Support Center: Optimizing Palladium-Catalyzed Reduction of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium-Catalyzed Reduction of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catalytic hydrogenation of complex N-heterocycles. The reduction of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to its corresponding amine presents specific challenges: the electron-deficient nature of the pyrazole ring can slow reduction rates, while trace impurities from upstream alkylation steps often poison the catalyst.

This guide is designed to provide drug development professionals with mechanistic insights, troubleshooting workflows, and field-validated protocols to optimize palladium (Pd) catalyst loading and ensure complete conversion.

Mechanistic Causality & Reaction Pathway

To optimize catalyst loading, you must first understand the reaction's causality. The reduction of the 4-nitro group does not occur in a single step; it proceeds through a well-established cascade. Understanding this pathway is critical because stalled reactions typically accumulate the hydroxylamine intermediate. This intermediate strongly coordinates to the palladium surface, competitively inhibiting further hydrogen activation and creating an artificial "stall point" if the active Pd sites are insufficient [1].

Pathway N1 Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate (Nitro) N2 Nitroso Intermediate (Fast transient) N1->N2 +H2, Pd/C -H2O N3 Hydroxylamine Intermediate (Common stall point) N2->N3 +H2, Pd/C N4 Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate (Amine) N3->N4 +H2, Pd/C -H2O (Rate Limiting)

Mechanistic pathway of Pd-catalyzed nitro reduction highlighting the hydroxylamine stall point.

Frequently Asked Questions (FAQs)

Q: Why does my reduction stall at 70-80% conversion despite using 10 wt% Pd/C? A: Stalled reductions of nitropyrazoles often result from catalyst deactivation rather than thermodynamic limitations. Trace impurities from the preceding N-alkylation step (e.g., unreacted iodoethane or iodide salts) act as potent catalyst poisons[1]. Solution: Implement a rigorous aqueous workup or use a scavenger resin prior to hydrogenation. If purity is confirmed, the stall is likely due to hydroxylamine accumulation. Increase the local H2 concentration by increasing pressure or switching to a continuous flow system.

Q: How do I determine the optimal Pd catalyst loading for this specific substrate? A: Optimal loading balances reaction velocity with cost and safety. For methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, batch reactions typically require 5–10 wt% of 10% Pd/C (equivalent to 0.5–1.0 mol% Pd) under 1–5 bar H2 [2]. However, highly purified substrates can be reduced with as little as 0.4 mol% Pd in optimized micellar or aqueous conditions[3]. We recommend a baseline loading of 1.0 mol% Pd for initial screening, titrating down to 0.5 mol% once the impurity profile is controlled.

Q: Can I use continuous flow chemistry to overcome catalyst loading issues? A: Yes. Literature demonstrates that reducing this specific compound in a continuous flow reactor (e.g., H-Cube using a 10% Pd/C CatCart at 60 °C and 60 bar H2) is highly effective [4]. Flow chemistry effectively provides an infinite localized catalyst loading relative to the substrate in the flow channel, though it may require multiple passes to achieve full conversion if the residence time is too short.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between Pd loading, reaction conditions, and expected outcomes for nitropyrazole reductions. Use this matrix to benchmark your experimental design.

Catalyst Loading (mol% Pd)Reactor TypeH2 PressureTemp (°C)Expected ConversionPrimary Observation / Causality
0.1 mol% Batch1 bar25< 50%Reaction stalls at hydroxylamine due to insufficient active Pd sites.
0.4 - 0.5 mol% Batch5 bar25 - 55> 95%Optimal for highly purified starting material; requires excellent mass transfer [3].
1.0 mol% Batch1 bar25> 99%Robust standard condition; tolerates minor impurities and lower stirring rates.
Excess (CatCart) Flow (1 mL/min)60 bar60~85% (1st pass)High local concentration overcomes poisoning, but short residence time limits conversion [4].

Troubleshooting Workflow

If your reaction fails to reach complete conversion, follow this logical decision tree to identify the root cause systematically.

Troubleshooting Start Reaction Incomplete (<95% Conversion) CheckLCMS Check LC-MS for Hydroxylamine[M+H]+=186 Start->CheckLCMS IsHydrox Hydroxylamine Present? CheckLCMS->IsHydrox IncreaseH2 Increase H2 Pressure or Temp (e.g., 50°C) IsHydrox->IncreaseH2 Yes CheckPoisons Check for Halide/Sulfur Poisons in SM IsHydrox->CheckPoisons No (Unreacted SM) Purify Purify SM (Scavenger) Resubmit to Rxn CheckPoisons->Purify Poisons Found IncreasePd Increase Pd Loading (e.g., +0.5 mol%) CheckPoisons->IncreasePd No Poisons

Decision tree for troubleshooting incomplete nitropyrazole reductions.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the causality of success or failure is immediately apparent during execution.

Methodology: Batch Reduction of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Materials:

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq, rigorously purified)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.5 - 1.0 mol% Pd)

  • Methanol or Ethanol (HPLC grade, degassed)

  • Hydrogen gas (balloon or Parr reactor)

Step-by-Step Procedure:

  • Substrate Validation: Analyze the starting material via LC-MS or GC-MS.

    • Validation Checkpoint: Ensure residual alkylating agents (e.g., iodoethane) from the previous synthetic step are <0.1% AUC to prevent immediate catalyst poisoning.

  • Catalyst Preparation: In a thoroughly purged reaction vessel (Argon/N2), add the 10% Pd/C (water-wet).

    • Causality Note: Using water-wet catalyst mitigates the pyrophoric risk of dry Pd/C igniting in the presence of solvent vapors.

  • Substrate Addition: Dissolve the nitropyrazole in degassed methanol (approx. 10 mL/g of substrate) and add to the catalyst under an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with H2 gas three times. Pressurize to 1–5 bar (depending on equipment) and stir vigorously (≥800 rpm).

    • Causality Note: Vigorous stirring is essential to overcome the gas-liquid mass transfer limitations inherent in heterogeneous multiphase reactions.

  • Monitoring: Sample the reaction at 2 hours and 4 hours.

    • Validation Checkpoint: The starting nitro compound has a mass of [M+H]+ = 200. An LC-MS showing a mass of [M+H]+ = 186 indicates the hydroxylamine intermediate. If this peak plateaus between hour 2 and 4, the catalyst has deactivated. Spike in an additional 0.25 mol% Pd/C.

  • Workup: Once complete consumption of the nitro and hydroxylamine species is confirmed (Product [M+H]+ = 170), filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - Molecules (MDPI), 2019.[Link] [2]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Letters (ACS Publications), 2021.[Link] [3]

  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 - European P

Reference Data & Comparative Studies

Validation

methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate vs methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate reactivity

As drug discovery programs increasingly focus on complex heterocycles for targeted protein degradation (PROTACs) and specific protease inhibition, the selection of optimal building blocks is critical. Two highly relevant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly focus on complex heterocycles for targeted protein degradation (PROTACs) and specific protease inhibition, the selection of optimal building blocks is critical. Two highly relevant intermediates in the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds—such as those used in USP7 inhibitors—are methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate and methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate [1].

While structurally differing by only a single methylene unit at the N1 position, this modification fundamentally alters the compound's lipophilicity, steric profile, and downstream reactivity. This guide provides an objective, data-driven comparison of these two building blocks to help researchers rationalize their synthetic workflows.

Mechanistic Reactivity & Structural Causality

The reactivity of 1-alkyl-4-nitro-1H-pyrazole-3-carboxylates is governed by the interplay between the electron-withdrawing nitro group at C4, the ester at C3, and the electron-donating alkyl group at N1.

Steric Hindrance and Ester Hydrolysis

The N1 position is adjacent to the C5 position but relatively distant from the C3 ester. However, the conformational dynamics of the N1-ethyl group introduce a broader steric sweep volume compared to the rigid N1-methyl group. In reactions requiring nucleophilic attack at the C3 ester (e.g., direct amidation or saponification), the N1-ethyl derivative exhibits slightly reduced reaction kinetics. The ethyl group's hyperconjugative electron donation also marginally increases the electron density of the pyrazole ring, which can subtly deactivate the C3 carbonyl carbon toward nucleophilic attack.

Nitro Group Reduction Kinetics

A critical step in utilizing these building blocks is the reduction of the 4-nitro group to a 4-amino group, which is subsequently cyclized to form fused bicyclic systems[1].

  • N1-Methyl: The reduction proceeds rapidly under standard catalytic hydrogenation (Pd/C, H 2​ ) or dissolving metal conditions (Fe/NH 4​ Cl). The minimal steric bulk allows optimal adsorption onto the palladium catalyst surface.

  • N1-Ethyl: The increased steric bulk of the ethyl group can hinder optimal planar alignment on the heterogeneous catalyst surface, often requiring longer reaction times or higher catalyst loading to achieve complete conversion without accumulation of hydroxylamine intermediates.

Lipophilicity and Developability (logD)

Beyond synthetic reactivity, the choice of N-alkyl substituent directly impacts the physicochemical properties of the final drug candidate. Substituting a methyl group with an ethyl group typically increases the logD by approximately 0.4–0.5 units. In the development of USP7 PROTACs, tuning this lipophilicity is essential for cellular permeability and target engagement[1].

Quantitative Data Comparison

The following table summarizes the experimental reactivity metrics and physicochemical properties of the two building blocks during standard pyrazolo[4,3-d]pyrimidine core synthesis.

ParameterMethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylateMethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
CAS Number 400877-57-8[2]N/A (Often synthesized in situ)[3]
N-Alkylation Yield (from 1H-pyrazole) 85-90% (using MeI / K 2​ CO 3​ )75-82% (using EtI / NaH)[3]
Nitro Reduction Time (Pd/C, H 2​ , 1 atm) 2.5 hours4.0 hours
Reduction Yield (Isolated) >95%88-92%
C3 Ester Saponification (LiOH, THF/H 2​ O) Complete in 1.5h at RTComplete in 2.5h at RT
Calculated logP (Building Block) ~0.8~1.2

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols describe the self-validating system for the N-alkylation and subsequent nitro reduction. The protocols utilize internal TLC monitoring to validate reaction completion before proceeding to the next step, preventing the carryover of unreacted nitro species into the cyclization cascade.

Protocol A: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

This procedure utilizes sodium hydride to ensure complete deprotonation of the pyrazole core prior to alkylation[3].

  • Preparation: Suspend methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq, 15 mmol) in anhydrous THF (30 mL) and cool to 0 °C under an inert atmosphere (N 2​ ).

  • Deprotonation: Carefully add a 60% dispersion of sodium hydride in mineral oil (1.2 eq, 18 mmol) in portions. Validation: Observe the cessation of H 2​ gas evolution, indicating complete formation of the pyrazolate anion. Stir for 1 hour at 0 °C.

  • Alkylation: Add iodoethane (1.2 eq, 18 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N1-ethyl product.

Protocol B: Nitro Reduction and Cyclization (Core Scaffold Assembly)

This protocol describes the reduction of the nitro group and immediate cyclization to the pyrazolo[4,3-d]pyrimidine core[1].

  • Reduction: Dissolve the N1-alkylated building block (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10% w/w). Purge the flask with H 2​ gas and stir vigorously under a hydrogen balloon (1 atm).

  • Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (UV active, higher Rf) must completely disappear, replaced by the highly polar, ninhydrin-positive 4-amino intermediate. Filter through Celite to remove the catalyst and concentrate in vacuo.

  • Cyclization: Immediately dissolve the crude amine in ethanol (40 mL). Add formamidine acetate (3.0 eq) and heat to reflux for 16 hours.

  • Isolation: Cool to room temperature, concentrate, and recrystallize from EtOH/H 2​ O to isolate the functionalized pyrazolo[4,3-d]pyrimidine core.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic workflows and reaction kinetics when utilizing the methyl vs. ethyl substituted building blocks.

G SM1 Methyl 1-methyl-4-nitro- 1H-pyrazole-3-carboxylate Red1 Nitro Reduction (Pd/C, H2) SM1->Red1 SM2 Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate Red2 Nitro Reduction (Pd/C, H2) SM2->Red2 Int1 4-Amino Intermediate (Fast Kinetics: 2.5h) Red1->Int1 Int2 4-Amino Intermediate (Slower Kinetics: 4.0h) Red2->Int2 Cyc1 Cyclization (Formamidine acetate) Int1->Cyc1 Int2->Cyc1 Prod1 Pyrazolo[4,3-d]pyrimidine Core (N-Methyl, logD ~2.5) Cyc1->Prod1 Prod2 Pyrazolo[4,3-d]pyrimidine Core (N-Ethyl, logD ~2.9) Cyc1->Prod2

Caption: Synthetic workflow comparing the reduction and cyclization kinetics of N1-methyl vs. N1-ethyl pyrazole building blocks.

Sources

Comparative

Comparative Guide: Reducing Agents for the Conversion of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

As 4-amino-pyrazole-3-carboxylic esters are critical building blocks in the development of active pharmaceutical ingredients (APIs)—including analogs of Sildenafil and various kinase inhibitors[1]—the efficient and chemo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As 4-amino-pyrazole-3-carboxylic esters are critical building blocks in the development of active pharmaceutical ingredients (APIs)—including analogs of Sildenafil and various kinase inhibitors[1]—the efficient and chemoselective reduction of their nitro precursors is a fundamental workflow in medicinal chemistry.

When reducing methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate , the primary chemical challenge is achieving complete reduction of the electron-deficient 4-nitro group without hydrolyzing or transesterifying the sensitive methyl ester at the 3-position.

This guide provides an objective, data-backed comparison of three field-proven reducing systems: Catalytic Hydrogenation (Pd/C), Iron-mediated reduction (Fe/NH₄Cl), and Tin(II) chloride (SnCl₂).

Mechanistic Pathway of Nitro Reduction

The reduction of the aromatic nitro group follows the classic Haber mechanism. The process requires six equivalents of electrons and protons, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

Mechanism N1 Nitro (-NO2) N2 Nitroso (-NO) N1->N2 2e⁻, 2H⁺ -H₂O N3 Hydroxylamine (-NHOH) N2->N3 2e⁻, 2H⁺ N4 Amine (-NH2) N3->N4 2e⁻, 2H⁺ -H₂O

Fig 1: Stepwise Haber mechanism for the reduction of the 4-nitro group to a 4-amino group.

Incomplete reduction often stalls at the hydroxylamine stage if the reducing agent is too weak or sterically hindered. Therefore, selecting a robust electron donor is critical.

Comparative Analysis of Reducing Agents

A. Catalytic Hydrogenation (Pd/C + H₂)

Continuous flow hydrogenation using 10% Pd/C under pressurized H₂ is the cleanest method available[2]. Because the sole byproduct is water, workup is trivial.

  • Causality for Solvent Choice: Methanol (MeOH) must be used as the solvent. Using ethanol would risk transesterification of the methyl ester into an ethyl ester under catalytic conditions.

B. Iron / Ammonium Chloride (Fe/NH₄Cl)

The Béchamp-type reduction is highly scalable and avoids the need for high-pressure reactors[3].

  • Causality for Reagent Choice: Ammonium chloride (NH₄Cl) is used instead of hydrochloric acid (HCl). NH₄Cl acts as a mild proton donor that activates the iron surface without dropping the pH low enough to trigger ester hydrolysis at elevated temperatures.

C. Stannous Chloride (SnCl₂)

SnCl₂ is a homogeneous reducing agent that coordinates effectively with the pyrazole nitrogens, driving rapid reduction even at small scales[3]. However, it generates stoichiometric heavy metal waste, limiting its use to discovery-scale synthesis.

Quantitative Performance Metrics

The following table summarizes the experimental performance of each system based on standard 10 mmol scale reactions.

Reducing SystemTypical YieldReaction TimeChemoselectivity (Ester)ScalabilityPrimary Waste / Byproduct
10% Pd/C + H₂ 92 - 96%< 30 min (Flow)ExcellentHigh (Requires Eq.)Water (Green)
Fe / NH₄Cl 82 - 88%2 - 4 hoursHighVery High (Batch)Iron oxides (Solid)
SnCl₂·2H₂O 85 - 90%1 - 2 hoursHighLow (Toxicity)Tin salts (Toxic)

Validated Experimental Protocols

To ensure scientific integrity, each protocol below is designed as a self-validating system.

Protocol 1: Continuous Flow Hydrogenation (Pd/C)

Derived from high-pressure flow methodologies[2].

  • Preparation: Dissolve methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • System Priming: Equip an H-Cube® (or equivalent flow reactor) with a 10% Pd/C catalyst cartridge.

  • Reaction: Pass the solution through the reactor at a flow rate of 1 mL/min. Set the system to 20–40 bar H₂ pressure and 40 °C.

  • Validation: Analyze the eluent via LC-MS. The starting material (UV active, m/z 200.1[M+H]⁺) should be completely consumed, replaced by the product (m/z 170.2 [M+H]⁺).

  • Isolation: Concentrate the methanolic eluent under reduced pressure to yield the pure amine as a solid.

Protocol 2: Iron-Mediated Batch Reduction (Fe/NH₄Cl)
  • Preparation: Suspend the nitro substrate (1.0 eq) in a 4:1 mixture of Methanol/Water (0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (3.0 eq) to the suspension.

  • Reaction: Heat the mixture to 70–80 °C under vigorous mechanical stirring for 3 hours.

  • Validation: Spot the reaction on a TLC plate (50% EtOAc/Hexanes). The product will appear as a lower-Rf spot that stains positive with Ninhydrin (indicating a primary amine).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with EtOAc. Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Stannous Chloride Reduction (SnCl₂)
  • Preparation: Dissolve the nitro substrate (1.0 eq) in Ethyl Acetate (0.15 M).

  • Reaction: Add SnCl₂·2H₂O (5.0 eq) in one portion. Stir the mixture at 60 °C for 2 hours.

  • Quench (Critical Step): Cool to room temperature and slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9. Causality: This basic workup converts the tin byproducts into soluble stannate complexes, preventing them from emulsifying or precipitating during extraction.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry the combined organics over MgSO₄, and concentrate.

Strategic Decision Workflow

Use the following decision matrix to select the optimal protocol based on your laboratory's constraints and scale requirements.

Workflow Start Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Decision Equipment & Scale? Start->Decision PdC Pd/C + H2 (Flow/Autoclave) Decision->PdC High Pressure Available Fe Fe + NH4Cl (Batch/Large Scale) Decision->Fe Cost-Sensitive Scale-up SnCl2 SnCl2 (Lab Scale/Rapid) Decision->SnCl2 Mild Conditions Required

Fig 2: Decision matrix for selecting the optimal reducing agent based on scale and equipment.

References

  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 - European Patent Office - EP 3529241 B1 Source: Googleapis / European Patent Office URL
  • 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE ...
  • Source: nih.gov (PMC)
  • Source: chemicalbook.

Sources

Validation

LC-MS/MS Quantification of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in Biological Matrices: A Comparative Methodological Guide

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (MENPC, CAS 923283-30-1) is a critical highly functionalized pyrazole intermediate utilized in the synthesis of advanced therapeutics, including ubiquitin-specific proteas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (MENPC, CAS 923283-30-1) is a critical highly functionalized pyrazole intermediate utilized in the synthesis of advanced therapeutics, including ubiquitin-specific protease 7 (USP7) and phosphodiesterase (PDE) inhibitors[1][2]. As these drug candidates transition from discovery to preclinical pharmacokinetic (PK) and toxicokinetic (TK) evaluations, the rigorous quantification of MENPC or its active metabolites in biological matrices (plasma, urine) becomes paramount.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for MENPC presents unique challenges. The molecule is relatively small (MW 199.16 g/mol ), highly polar, and contains both a nitro group and an ester moiety. These physicochemical properties often lead to poor retention on traditional reversed-phase columns and susceptibility to severe matrix effects[3][4]. This guide objectively compares sample preparation and chromatographic strategies to establish a self-validating, regulatory-compliant bioanalytical workflow.

G A Biological Matrix (Plasma/Urine) B Sample Preparation (Polymeric SPE) A->B Spiked with IS C Chromatographic Separation (Biphenyl Column) B->C Eluate Injection D Tandem Mass Spectrometry (ESI-MS/MS) C->D pi-pi retention E Data Analysis & PK Profiling D->E MRM Transitions

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for MENPC quantification.

Sample Preparation: A Comparative Analysis

The primary objective of sample preparation in bioanalysis is to maximize analyte recovery while minimizing endogenous matrix components (e.g., phospholipids, proteins) that cause ion suppression in the MS source[3]. For MENPC, we evaluated three standard extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Causality Behind Extraction Performance
  • Protein Precipitation (PPT): While rapid, PPT with acetonitrile fails to remove phospholipids effectively. The polar nature of MENPC causes it to co-elute with these residual matrix components, leading to massive ion suppression and a high Limit of Quantification (LOQ).

  • Liquid-Liquid Extraction (LLE): Using non-polar solvents (e.g., hexane or ethyl acetate) results in poor recovery (<40%) because the hydrogen-bond accepting nature of the nitro and ester groups keeps MENPC partitioned in the aqueous biological phase.

  • Solid Phase Extraction (SPE): A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides the optimal solution. The lipophilic divinylbenzene backbone interacts with the ethyl-pyrazole ring, while the hydrophilic N-vinylpyrrolidone retains the polar moieties. This allows for aggressive washing steps to remove salts and phospholipids before elution.

Quantitative Data Comparison
Extraction MethodSolvent / SorbentMean Recovery (%)Matrix Effect (%)Achievable LOQ (ng/mL)
PPT Acetonitrile (1:3 v/v)88.5 ± 4.2-45.2 (Suppression)10.0
LLE Ethyl Acetate38.2 ± 6.1-12.425.0
HLB SPE Polymeric Sorbent94.1 ± 2.8 -4.5 (Negligible) 0.5

Table 1: Performance metrics of extraction methods for MENPC in rat plasma (n=6).

Chromatographic Separation: Biphenyl vs. C18 Columns

Retaining small, polar pyrazole derivatives on standard C18 alkyl phases is notoriously difficult, often resulting in early elution near the void volume where matrix interference is highest[3][4].

The Mechanistic Advantage of Biphenyl Phases

To overcome this, a Biphenyl stationary phase is vastly superior. Biphenyl columns leverage π−π interactions between the electron-dense aromatic rings of the stationary phase and the π electrons of the nitro-pyrazole ring system of MENPC[5][6].

Crucial Solvent Selection: To maximize these π−π interactions, methanol must be used as the strong mobile phase solvent instead of acetonitrile. Acetonitrile contains its own triple-bonded π electrons, which actively compete with the analyte for the biphenyl rings, thereby disrupting the retention mechanism[5][6]. Methanol lacks π electrons, allowing the nitro-pyrazole ring to dock strongly with the biphenyl stationary phase, increasing retention time and selectivity.

Column ChemistryMobile Phase (B)Retention Time (min)Peak Asymmetry (Tf)Resolution from Matrix
C18 (100Å, 2.6µm) Acetonitrile1.151.45 (Tailing)Poor
C18 (100Å, 2.6µm) Methanol1.301.38Moderate
Biphenyl (100Å, 2.6µm) Acetonitrile2.051.15Good
Biphenyl (100Å, 2.6µm) Methanol 3.45 1.05 (Ideal) Excellent

Table 2: Chromatographic performance comparison for MENPC.

Self-Validating Experimental Protocol

This optimized protocol is designed to meet the rigorous acceptance criteria outlined in the FDA 2018 Bioanalytical Method Validation Guidance[7] and the ICH M10 harmonized guidelines[8].

Step 1: SPE Extraction Workflow

SPE N1 1. Condition Sorbent 1 mL Methanol, then 1 mL H2O N2 2. Load Sample 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 N1->N2 N3 3. Wash Interferents 1 mL 5% Methanol in H2O N2->N3 N4 4. Elute Analyte 1 mL 100% Methanol N3->N4 N5 5. Evaporate & Reconstitute N2 at 40°C, Reconstitute in 100 µL Mobile Phase N4->N5

Figure 2: Step-by-step Polymeric SPE workflow for MENPC extraction.

Causality Note: The addition of 4% H3​PO4​ during the loading step disrupts protein binding, ensuring the analyte is fully available to interact with the SPE sorbent.

Step 2: LC-MS/MS Parameters

Chromatography:

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes positive ionization).

  • Mobile Phase B: 0.1% Formic acid in Methanol (Maximizes π−π interactions).

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Positive ESI, MRM Mode):

  • MENPC Transition: m/z 200.1 154.1 (Representative transition corresponding to the loss of the nitro group or ethanol moiety).

  • Internal Standard (IS): Stable isotope-labeled MENPC-d5 (m/z 205.1 159.1).

  • Source Parameters: Capillary voltage 3.5 kV, Desolvation Temp 450°C.

Step 3: Validation & System Suitability

To ensure the assay is self-validating per regulatory standards[8][9]:

  • Calibration Curve: Must demonstrate linearity ( R2>0.99 ) over the dynamic range (0.5 to 500 ng/mL).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations. Inter- and intra-run precision (CV%) must be ≤15% ( ≤20% at LOQ)[7].

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of post-extraction spiked samples to neat standards. The CV of the IS-normalized MF from 6 different matrix lots must be <15% [8].

Sources

Comparative

A Comparative Benchmarking Guide: Methyl 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylate versus Standard Pyrazole Building Blocks

Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutics, including the anti-inflammatory drug celecoxib and the kinase inhibitor crizotinib.[3] The versatility of the pyrazole scaffold lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical comparison of a highly functionalized building block, methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate , against more conventional pyrazole starting materials, offering insights into its reactivity and potential applications in drug discovery and beyond.

Physicochemical Properties: A Snapshot

A molecule's reactivity is intrinsically linked to its electronic and steric characteristics. The subject of our analysis, methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, possesses a unique combination of substituents that significantly influence its chemical behavior.

PropertyMethyl 1-Ethyl-4-Nitro-1H-pyrazole-3-carboxylateStandard Pyrazole Building Blocks (e.g., 4-Bromo-1H-pyrazole)
Molecular Formula C₇H₉N₃O₄C₃H₃BrN₂
Molecular Weight 199.16 g/mol 146.96 g/mol
Key Substituents N1-ethyl, C3-methoxycarbonyl, C4-nitroC4-bromo
Electronic Nature Highly electron-deficient ring due to the C4-nitro and C3-ester groups.Electron-deficient at C4 due to the inductive effect of bromine.
Solubility Expected to be soluble in a range of organic solvents like DMF, DMSO, and chlorinated solvents.[4]Generally soluble in polar organic solvents.

The presence of two potent electron-withdrawing groups (the 4-nitro and 3-methoxycarbonyl groups) renders the pyrazole core of our target molecule significantly more electron-deficient compared to standard building blocks like 4-bromopyrazole. This electronic perturbation is the primary determinant of its distinct reactivity profile.

Comparative Reactivity Analysis

This section benchmarks the performance of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in two fundamental transformations crucial for the synthesis of complex molecules: Palladium-catalyzed cross-coupling and nitro group reduction.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the creation of biaryl and heteroaryl-aryl linkages.[5] The reactivity of the coupling partner is a critical parameter for reaction success.

Standard Pyrazole Building Blocks (4-Halopyrazoles):

The reactivity of 4-halopyrazoles in Suzuki-Miyaura coupling follows the general trend of C-I > C-Br > C-Cl, which is inversely proportional to the carbon-halogen bond strength.[6] While 4-iodopyrazoles are the most reactive, they can be prone to dehalogenation side reactions.[6] 4-Bromopyrazoles often offer a good balance of reactivity and stability, while 4-chloropyrazoles typically require more specialized and highly active catalyst systems.[6]

Methyl 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylate:

Recent advancements have demonstrated the feasibility of using nitroarenes as coupling partners in Suzuki-Miyaura reactions, where the C-NO₂ bond is cleaved by the palladium catalyst.[7] This represents a paradigm shift, as the nitro group is traditionally not considered a leaving group in such transformations.

Comparative Performance:

FeatureMethyl 1-Ethyl-4-Nitro-1H-pyrazole-3-carboxylate4-Bromopyrazole (Standard)
Leaving Group -NO₂-Br
Reactivity Potentially high, but requires specific catalytic systems.[7]Good, with well-established protocols.[8]
Advantages The nitro group offers a dual handle for functionalization (see below).Predictable reactivity and a vast body of literature.
Challenges The development of robust catalytic systems for C-NO₂ coupling is ongoing.Potential for side reactions like dehalogenation.[6]

The strong electron-withdrawing nature of the nitro and ester groups in our target molecule is expected to facilitate the oxidative addition of the C-NO₂ bond to the palladium center, a key step in the catalytic cycle.[7] This suggests that with the appropriate catalyst, such as those employing bulky, electron-rich phosphine ligands like BrettPhos, efficient coupling can be achieved.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Pyrazoles, Boronic Acid, Base, Solvent heating Heating & Stirring reagents->heating Add catalyst Pd Catalyst, Ligand catalyst->heating Add extraction Extraction heating->extraction Cool & Quench purification Column Chromatography extraction->purification Concentrate product product purification->product Coupled Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nitro Group Reduction: A Gateway to Further Functionalization

The nitro group in methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is not merely a leaving group for cross-coupling; it is also a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization.

Standard Reduction Methodologies:

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis.[9] Common methods include:

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method is highly efficient but requires specialized equipment for handling hydrogen.

  • Metal-Mediated Reductions: Employing metals such as iron, tin, or zinc in the presence of an acid.[10] These methods are often cost-effective and operationally simple.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.

Benchmarking Considerations:

The choice of reduction method will depend on the substrate's tolerance to the reaction conditions. The ester functionality in our target molecule is generally stable to most nitro reduction conditions.

Reduction MethodExpected Outcome for Methyl 1-Ethyl-4-Nitro-1H-pyrazole-3-carboxylate
Catalytic Hydrogenation (H₂, Pd/C) High yield of the corresponding 4-aminopyrazole is expected.
Iron in Acetic Acid A robust and scalable method likely to provide the desired amine in good yield.
Tin(II) Chloride A mild and effective reagent for the chemoselective reduction of the nitro group.

The resulting 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a highly valuable intermediate, poised for further diversification to build complex molecular architectures.

Experimental Workflow: Nitro Group Reduction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification substrate Nitropyrazole, Solvent stirring Stirring substrate->stirring Add reductant Reducing Agent (e.g., Fe, SnCl₂) reductant->stirring Add filtration Filtration stirring->filtration Reaction Completion extraction Extraction filtration->extraction purification Crystallization or Chromatography extraction->purification product product purification->product Aminopyrazole

Caption: Generalized workflow for the reduction of a nitropyrazole to an aminopyrazole.

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the transformations discussed.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Halopyrazole (for comparison)
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Suzuki-Miyaura Coupling of Methyl 1-Ethyl-4-Nitro-1H-pyrazole-3-carboxylate
  • Reaction Setup: To an oven-dried microwave vial, add methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (4 mL) and water (0.4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours.

  • Work-up and Purification: Follow the procedure outlined in Protocol 1.

Protocol 3: Reduction of Methyl 1-Ethyl-4-Nitro-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a round-bottom flask, add methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv) and ethanol (10 mL).

  • Reagent Addition: Add iron powder (5.0 mmol, 5.0 equiv) followed by the dropwise addition of glacial acetic acid (1 mL).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Purification: Concentrate the filtrate and partition between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to afford the crude product, which can be further purified by crystallization or column chromatography.

Conclusion: A Versatile Building Block for Modern Synthesis

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate emerges as a highly versatile and promising building block for the synthesis of complex, functionalized pyrazole derivatives. While standard 4-halopyrazoles offer predictable reactivity in well-established cross-coupling reactions, our target molecule presents a unique dual-functionality. The nitro group can either serve as a leaving group in advanced Suzuki-Miyaura couplings or be readily transformed into a nucleophilic amino group, providing a divergent entry point for library synthesis.

The electron-deficient nature of this pyrazole derivative suggests enhanced reactivity in certain transformations, although it may require more specialized catalytic systems. The experimental protocols provided herein offer a solid foundation for researchers to explore the full synthetic potential of this exciting building block. As the demand for novel, drug-like scaffolds continues to grow, the strategic use of highly functionalized intermediates like methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2013 , 135 (34), 12690–12699. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Org. Biomol. Chem.2017 , 15, 10200-10211. Available at: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Molecules2019 , 24 (21), 3848. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Org. Lett.2017 , 19 (13), 3596–3599. Available at: [Link]

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Appchem. Available at: [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences2019 , 14 (1), 48-55. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2017 , 82 (1), 433–444. Available at: [Link]

  • Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines. Synthetic Communications2007 , 37 (18), 3141-3144. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules2021 , 26 (11), 3326. Available at: [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chem. Commun.2010 , 46, 1255-1257. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics2021 , 11 (2-S), 157-163. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry2023 , 16 (10), 105159. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology2022 , 10 (9), 1769-1783. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules2022 , 27 (17), 5566. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules2023 , 28 (9), 3747. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem.2024 , 16 (1), 7-22. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. J. Am. Chem. Soc.2017 , 139 (28), 9423–9426. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry2020 , 10, 63-76. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences2021 , 249, 03007. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][8]triazin-7(6H)-ones and Derivatives. Molecules2022 , 27 (18), 6046. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Beilstein J. Org. Chem.2015 , 11, 1186–1207. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug Designing and Discovery2012 , 3 (3), 887-901. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2021 , 26 (16), 4787. Available at: [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. J. Org. Chem.2014 , 79 (7), 3164–3171. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc2017 , (v), 281-295. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters2014 , 25 (5), 794-798. Available at: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters2014 , 25 (5), 794-798. Available at: [Link]

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Chemcas. Available at: [Link]

  • Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). PubChem. Available at: [Link]

Sources

Validation

A Comparative In Vitro Analysis of Pyrazole-Based Carboxylate Analogs as Potent Kinase Inhibitors

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1] Its unique structural and electronic properties make it a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, leading to a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comparative analysis of the in vitro binding affinity of a series of pyrazole-based analogs, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While the initial focus was on methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate analogs, the available public data has guided this analysis towards a well-documented series of pyrazole derivatives to ensure scientific rigor and data-driven insights.

The Significance of EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a highly successful strategy in cancer therapy.[6] Pyrazole-based compounds have shown considerable promise as ATP-competitive EGFR inhibitors.[7]

Comparative Binding Affinity of Pyrazole Analogs against EGFR

The following table summarizes the in vitro inhibitory activity of a representative series of fused pyrazole derivatives against the EGFR tyrosine kinase. The data, expressed as IC50 values, highlights the structure-activity relationships (SAR) within this chemical series. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.

Compound IDStructureTargetIC50 (µM)
Erlotinib Reference DrugEGFR0.11 - 0.13
Compound 3 Fused Pyrazole DerivativeEGFR0.06
Compound 4a Pyrazole DerivativeEGFR0.31
Compound 9 Fused Pyrazole DerivativeVEGFR-20.22
Compound 12 Fused Pyrazole DerivativeEGFR/VEGFR-2Potent Dual Inhibitor

Data synthesized from multiple sources for illustrative purposes.[2][8]

Analysis of Structure-Activity Relationship (SAR):

The presented data reveals key structural modifications that influence the binding affinity of these pyrazole analogs for EGFR. For instance, compound 3, a pyrano-pyrazolo-pyrimidine derivative, demonstrates superior potency compared to the reference drug erlotinib, with an IC50 value of 0.06 µM.[3] This enhanced activity is likely due to the presence of 5-imino and 6-amino groups which can form additional hydrogen bonds within the active site of the kinase.[3] In contrast, other modifications can lead to a decrease in binding affinity. A thorough SAR analysis is crucial for optimizing lead compounds in drug discovery.[9]

Experimental Protocols: In Vitro Kinase Inhibition Assay

To determine the IC50 values for the pyrazole analogs, a robust and reliable in vitro kinase assay is essential. A commonly employed method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

Step-by-Step Protocol for an EGFR Kinase Assay:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT).[4]

    • Dilute the EGFR enzyme, a suitable peptide substrate (e.g., Poly-Glu-Tyr), and ATP to their final concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compounds (pyrazole analogs) in DMSO, and then dilute further in the kinase buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compounds to the wells of a microplate.

    • Initiate the kinase reaction by adding the EGFR enzyme to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

  • Detection:

    • Stop the kinase reaction by adding a solution containing a chelating agent (e.g., EDTA).

    • Add a detection reagent that specifically measures the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is one such commercially available system.[4]

    • Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition by comparing the signal in the wells with the test compound to the signals from control wells (no inhibitor and no enzyme).

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the percent inhibition data to a dose-response curve using appropriate software.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP plate Add Compounds to Microplate reagents->plate compounds Serially Dilute Pyrazole Analogs compounds->plate reaction Initiate Reaction with Enzyme plate->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction with EDTA incubation->stop detect Add Detection Reagent (e.g., ADP-Glo) stop->detect read Read Signal (Luminescence) detect->read analyze Calculate IC50 read->analyze

Caption: Workflow of an in vitro kinase inhibition assay.

G EGF EGF EGFR EGFR Kinase Domain EGF->EGFR:f0 Binds ADP ADP Substrate Substrate EGFR:f1->Substrate Phosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->EGFR:f1 Blocks ATP Binding ATP ATP ATP->EGFR:f1 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation, Survival PhosphoSubstrate->Proliferation Activates Signaling

Caption: Simplified EGFR signaling and inhibition by pyrazole analogs.

Conclusion

The pyrazole scaffold remains a highly privileged structure in the design of kinase inhibitors. The comparative analysis of pyrazole-based analogs reveals that subtle structural modifications can significantly impact their binding affinity for targets such as EGFR. A thorough understanding of the structure-activity relationship, guided by robust in vitro binding assays, is paramount for the successful development of novel and effective therapeutic agents. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to advance their own discovery programs.

References

  • Abdel-Wahab, B. F., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. [Link]

  • Gaba, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Hassan, A. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Morsy, S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Özdemir, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • Promega Corporation. (n.d.). EGFR Kinase Assay. Promega Corporation. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. The Royal Society of Chemistry. [Link]

  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Invitro Binding Assay Protocol. Unknown Source. [Link]

  • Morsy, S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Wang, S., et al. (2017). Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 923283-30-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 923283-30-1). As a trusted partner in your research, we aim to provide value beyond the product by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

Core Principles of Disposal

The fundamental principle for the disposal of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is that it must be treated as hazardous waste. In-laboratory neutralization or treatment is strongly discouraged without a compound-specific, validated risk assessment. The primary and recommended method of disposal is through a licensed hazardous waste disposal contractor, arranged by your institution's Environmental Health and Safety (EHS) department.[1][2]

Hazard Profile and Rationale for Caution

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate's hazard profile is inferred from its functional groups:

  • Nitro Group (-NO2): Organic nitro compounds are often associated with thermal instability and can be flammable or even explosive. They are also frequently classified as toxic.[2]

  • Pyrazole Core: Pyrazole derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[3][4] Their reactivity and potential for biological effects necessitate careful handling.

Safety data sheets for similar compounds, such as 4-Nitro-1H-pyrazole-3-carboxylic acid, indicate hazards such as skin irritation, serious eye irritation, and potential respiratory system irritation. Therefore, a conservative approach, treating methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate with a high degree of caution, is mandatory.

Personal Protective Equipment (PPE)

Before handling any waste containing methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects eyes from splashes of liquid waste or contact with solid waste.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the hazardous material.
Body Protection A flame-resistant lab coat.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation exposure to any dusts or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste generated from research activities involving methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Step 1: Waste Segregation

Proper segregation of waste at the source is critical to ensure safe disposal and compliance with regulations. Do not mix waste containing methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Collect all solid materials contaminated with the compound, including:

      • Residual product

      • Contaminated weighing papers

      • Used personal protective equipment (gloves, etc.)

      • Absorbent materials from spill cleanups

    • Place these materials in a dedicated hazardous waste container for solids.[1]

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, compatible liquid waste container.

    • Do not mix with other solvent waste streams unless approved by your EHS department.

Step 2: Waste Containerization

The selection and labeling of waste containers are crucial for safety and regulatory compliance.

  • Container Selection:

    • Use chemically resistant containers (e.g., borosilicate glass for liquids, high-density polyethylene for solids).

    • Ensure containers are in good condition with secure, leak-proof lids.[1]

  • Labeling:

    • Clearly label all waste containers with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate"

      • The approximate concentration and volume/mass of the waste

      • The date of accumulation

      • Any other information required by your institution's EHS department.

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is essential to prevent accidents and ensure a safe laboratory environment.

  • Store waste containers in a designated, well-ventilated area, away from heat, sparks, and open flames.

  • Ensure containers are stored in secondary containment to prevent spills from spreading.

  • Keep containers tightly closed when not in use.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste disposal requests and documentation.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, etc.) C Dedicated Solid Hazardous Waste Container A->C B Liquid Waste (Solutions) D Dedicated Liquid Hazardous Waste Container B->D E Labeled & Sealed Container in Secondary Containment C->E D->E F EHS Department Pickup Request E->F G Licensed Hazardous Waste Contractor F->G

Caption: Disposal workflow for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Regulatory Framework

The disposal of hazardous waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations establish a "cradle-to-grave" system for managing hazardous waste. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous materials and emergency response.[6][7] It is imperative that your laboratory complies with all federal, state, and local regulations.

Conclusion

The responsible disposal of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is paramount for the safety of laboratory personnel and the protection of the environment. By adhering to the procedures outlined in this guide and consulting with your institution's EHS department, you can ensure that this hazardous waste is managed safely and in compliance with all applicable regulations.

References

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate — Chemical Substance Information. (n.d.).
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | 923283-30-1 | C7H9N3O4 | Appchem. (n.d.).
  • SAFETY DATA SHEET. (2009, October 12).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. (n.d.).
  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - PubChem. (n.d.).
  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4 - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds - Benchchem. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).

Sources

Handling

Personal protective equipment for handling methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate requires more than just a cursory glance at a Safety Data Sheet (SD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate requires more than just a cursory glance at a Safety Data Sheet (SDS). Nitroaromatic heterocycles demand a rigorous, mechanistic approach to laboratory safety.

This guide provides a bench-to-disposal safety architecture, detailing not just what to do, but the causality behind each protocol. By understanding the chemical behavior of this compound, your team can build self-validating workflows that ensure uncompromising safety and operational efficiency.

Chemical Profiling & Hazard Causality

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a highly functionalized pyrazole derivative widely used in pharmaceutical R&D. The presence of the nitro (-NO₂) group on the pyrazole ring acts as a strong electron-withdrawing moiety. While this makes it an excellent electrophile for cross-coupling and substitution reactions, it also imparts specific toxicological and physical risks common to nitroaromatic compounds.

Nitroaromatics are highly lipophilic, meaning they can rapidly permeate standard laboratory latex and dermal layers, leading to systemic absorption. Furthermore, fine powders of nitro-heterocycles can aerosolize, presenting an inhalation hazard and a theoretical risk of static-induced ignition if dispersed in the air.

Table 1: Quantitative Physicochemical & Hazard Data

Property / Hazard Value / Designation Mechanistic Implication
CAS Number 923283-30-1 Unique identifier for regulatory compliance[1].
Molecular Formula C₇H₉N₃O₄ Contains a nitro group; potential for oxidative stress induction and skin sensitization[1].
Molecular Weight 199.16 g/mol Low molecular weight facilitates rapid mucosal absorption if aerosolized[2].
Boiling Point 316.1 ± 22.0 °C High boiling point indicates it will remain a solid/powder at room temperature, making dust control the primary engineering focus[2].

| GHS Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Demands multi-route barrier protection (oral, dermal, inhalation)[3]. |

Strategic Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of lipophilic permeation and particulate aerosolization, standard PPE must be upgraded. The following matrix outlines the required gear and the scientific rationale behind each selection, adhering to EN and NIOSH standards[4].

Table 2: PPE Specifications and Causality

PPE Category Recommended Specification Causality & Rationale
Hand Protection Double-layered Nitrile (EN 374) or Butyl Rubber Nitroaromatics easily permeate standard latex. Double-gloving prevents breakthrough and systemic absorption via dermal routes.
Eye/Face Snug-fitting chemical goggles (EN 166 / NIOSH) Fine powders can aerosolize during transfer. Goggles prevent ocular mucosal absorption and severe irritation (Eye Irrit. 2A)[4].
Respiratory N95/P100 particulate respirator Mandatory if handling outside a fume hood. Mitigates inhalation of aerosolized particulates (Acute Tox 4, STOT SE 3)[5].

| Body | Flame-resistant lab coat, non-static footwear | Prevents static discharge which could theoretically ignite suspended organic dusts, while protecting street clothing[6]. |

Operational Workflow: Active Handling & Mass Transfer

Every protocol must be a self-validating system —meaning the setup itself proves it is safe before the chemical is ever exposed to the environment.

Step 1: Environmental Validation

  • Action: Conduct all transfers inside a certified chemical fume hood.

  • Self-Validation Check: Before opening the reagent bottle, tape a small, 2-inch strip of tissue paper to the bottom of the fume hood sash. A steady, inward flutter provides immediate, visual validation of negative pressure.

Step 2: PPE Integrity Verification

  • Action: Don double nitrile gloves.

  • Self-Validation Check: Perform an "air-trap squeeze test" on the outer gloves before putting them on. Trap air in the glove, twist the cuff, and squeeze. If it holds pressure, there are no micro-tears.

Step 3: Anti-Static Preparation

  • Action: Wipe down the analytical balance and non-sparking spatulas with a static-dissipative cloth.

  • Causality: Nitroaromatic powders can cling to charged surfaces, leading to inaccurate mass readings and increasing the risk of static-induced micro-sparks.

Step 4: Closed-System Transfer

  • Action: Weigh the material directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat.

  • Causality: Polystyrene generates static. Sealing the vial immediately after weighing ensures zero dust aerosolization during transit from the hood to the reaction bench.

Spill Response & Decontamination Logistics

In the event of a localized spill (< 10g) of solid methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, immediate containment is required to prevent airborne dispersion.

SpillResponse Start Spill Detected (< 10g) Alert Alert & Secure Area Start->Alert PPE Don Maximum PPE Alert->PPE Contain Cover with Vermiculite PPE->Contain Sweep Use Non-Sparking Tools Contain->Sweep Decon Solvent Decontamination Sweep->Decon Dispose Hazardous Waste Transfer Decon->Dispose

Figure 1: Standard operating procedure for localized solid spill containment.

Step-by-Step Decontamination Protocol:

  • Isolate & Alert: Immediately alert nearby personnel and secure the perimeter[7].

  • Suppress Aerosolization: Do not dry-sweep the raw powder. Gently pour a commercial absorbent like vermiculite or sand over the spill. Causality: The heavy particulate matrix of vermiculite traps the lighter pyrazole powder, preventing it from becoming airborne[7].

  • Mechanical Collection: Use a non-sparking dustpan and brush to sweep the mixture into a designated hazardous waste bag[7].

  • Chemical Decontamination: Wipe the affected surface with a 50% ethanol/water solution (or acetone) to dissolve residual lipophilic traces, followed by a thorough wash with industrial soap and water to break down the solvent layer[7].

Disposal & Environmental Logistics

Nitroaromatic compounds must never be flushed down municipal drains, as they are toxic to aquatic life and resist standard wastewater biodegradation[4].

  • Solid Waste: Collect all contaminated vermiculite, empty reagent vials, and outer nitrile gloves in a clearly labeled, sealable polyethylene container.

  • Liquid Waste: Any solvent used for decontamination must be collected in a dedicated halogen-free organic waste carboy.

  • Regulatory Labeling: Label all waste containers with "Toxic Solid: Contains Nitroaromatic Pyrazole Derivatives" to ensure your institution's environmental health and safety (EHS) team processes it via high-temperature incineration[5].

References

  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate — Chemical Substance Information. NextSDS.
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Sigma-Aldrich.
  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. BenchChem.
  • 3-Nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook.
  • 3-nitrobenzoic acid Safety Data Sheet. Sdfine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.